molecular formula C5H2Br3N B189630 2,3,4-Tribromopyridine CAS No. 2402-91-7

2,3,4-Tribromopyridine

Cat. No.: B189630
CAS No.: 2402-91-7
M. Wt: 315.79 g/mol
InChI Key: USXXIRQDHZXYHX-UHFFFAOYSA-N
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Description

2,3,4-Tribromopyridine is a high-purity, brominated heterocyclic compound specifically designed for chemical synthesis and research applications. This compound serves as a key synthetic intermediate and versatile building block in medicinal chemistry, particularly in the development of nitrogen-containing heterocycles like pyrido[2,3-d]pyrimidines, which are prominent scaffolds in drug discovery for their anticancer and antibacterial properties . The presence of three bromine atoms at the 2, 3, and 4 positions of the pyridine ring allows for regioselective functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, and nucleophilic aromatic substitution, enabling researchers to construct complex molecular architectures. This product is labeled For Research Use Only (RUO) . It is intended solely for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of disease or any other human clinical application . RUO products are not subjected to the same regulatory evaluations for safety and efficacy as diagnostics or pharmaceuticals . Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-tribromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3N/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXXIRQDHZXYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355737
Record name 2,3,4-tribromopyridine
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Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-91-7
Record name 2,3,4-Tribromopyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-tribromopyridine
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Foundational & Exploratory

2,3,4-Tribromopyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiochemical profile, synthetic pathways, and reactivity of 2,3,4-Tribromopyridine , a specialized halogenated heterocyclic scaffold used in advanced medicinal chemistry.

CAS Number: 2402-91-7 Chemical Formula: C₅H₂Br₃N Molecular Weight: 315.79 g/mol [1]

Executive Summary

This compound is a tri-halogenated pyridine scaffold characterized by a unique substitution pattern that enables highly regioselective functionalization. Unlike its symmetric isomer (2,4,6-tribromopyridine), the 2,3,4-isomer possesses three chemically distinct carbon-bromine bonds. This asymmetry allows researchers to sequentially install three different pharmacophores via orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value "molecular chassis" for diversity-oriented synthesis (DOS) in drug discovery.[1]

Chemical Identity & Physiochemical Profile[2][3][4][5]

PropertySpecificationNotes
CAS Number 2402-91-7 Verified Identifier
IUPAC Name This compound
SMILES Brc1c(Br)c(Br)ccn1
Appearance White to off-white crystalline solid
Melting Point 84 – 86 °CRecrystallized from EtOH [1]
Solubility Soluble in DCM, THF, EtOAc; Low in WaterLipophilic scaffold
Purity Markers 1H NMR: δ 8.21 (d), 7.43 (d)Distinct doublet patterns for H5/H6

Synthetic Routes & Manufacturing

The synthesis of this compound is challenging due to the tendency of pyridine halogenation to favor the 3,5-positions (electrophilic) or 2,4,6-positions (nucleophilic/radical). Two primary routes exist:

Method A: Dehydroxy-Bromination (Classic)

This method involves the reaction of 2,4-dihydroxypyridine with phosphorus oxybromide (POBr₃).[1][2] While effective for generating 2,4-dibromopyridine, the 2,3,4-tribromo congener is often formed as a minor byproduct (approx. 9% yield) due to over-bromination at the C3 position.

  • Reagents: POBr₃, 125 °C.

  • Utility: Low-yielding; typically requires chromatographic separation from the 2,4-dibromo major product.[1]

Method B: Directed Metallation / Halogen Dance (Modern)

A more controlled approach utilizes the "Halogen Dance" mechanism or directed ortho-metallation (DoM) starting from 2,3-dibromopyridine.[1]

  • Protocol: Treatment of 2,3-dibromopyridine with a hindered base (e.g., LDA or LiTMP) at low temperature (-78 °C) selectively deprotonates the C4 position (ortho to the C3-Br).[1] Quenching with an electrophilic bromine source (e.g., CBr₄ or Br₂) yields this compound.

  • Advantage: Higher regioselectivity and yield compared to Method A.[1]

Visualization: Synthetic Pathways

Synthesis Start1 2,4-Dihydroxypyridine Reagent1 POBr3 125°C Start1->Reagent1 Product This compound (CAS 2402-91-7) Reagent1->Product Minor (~9%) MajorBy 2,4-Dibromopyridine (Major Product) Reagent1->MajorBy Major Start2 2,3-Dibromopyridine Step2 1. LDA / -78°C 2. Br2 Start2->Step2 Step2->Product Directed Metallation (High Selectivity)

Figure 1: Comparison of the classic POBr₃ mediated synthesis (low yield) versus the modern directed metallation route (high selectivity).

Reactivity & Applications in Drug Design

The core value of this compound lies in its regioselective reactivity . The three bromine atoms react at different rates depending on the reaction type (S_NAr vs. Pd-catalyzed coupling), allowing for sequential substitution.

Nucleophilic Aromatic Substitution (S_NAr)
  • C4 Position (Most Reactive): The C4 position is para to the pyridine nitrogen and is the most electrophilic site. Soft nucleophiles (thiols) and hard nucleophiles (alkoxides) will preferentially attack here first.

  • C2 Position (Intermediate): Ortho to the nitrogen; reactive but sterically more hindered than C4 if bulky nucleophiles are used.

  • C3 Position (Least Reactive): Meta to the nitrogen; electronically deactivated for S_NAr.

Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

In Pd(0) catalyzed reactions, the order of reactivity is typically governed by the oxidative addition step, which favors the most electron-deficient C-Br bond.[1]

  • Site 1 (C2-Br): Generally the most reactive in Suzuki couplings due to the inductive effect of the adjacent nitrogen (unless specific ligands are used to switch selectivity to C4).

  • Site 2 (C4-Br): Reacts second.

  • Site 3 (C3-Br): Reacts last, requiring forcing conditions or specialized ligands (e.g., phosphines with wide bite angles).

Experimental Workflow: Sequential Functionalization

To synthesize a tri-substituted pyridine library:

  • Step 1 (C2 Functionalization): Perform Suzuki coupling with 1.0 eq Boronic Acid A at room temperature.

  • Step 2 (C4 Functionalization): Perform S_NAr with Nucleophile B or a second Suzuki coupling at elevated temperature (80°C).

  • Step 3 (C3 Functionalization): Perform Lithium-Halogen exchange or high-temp coupling to install Substituent C.

Reactivity Core This compound Path1 Pd(0) / Boronic Acid A (Suzuki Coupling) Core->Path1  C2-Br Selective   Path2 NaOMe / MeOH (S_NAr Reaction) Core->Path2  C4-Br Selective   Note Selectivity Driver: C2 = Inductive activation (Pd) C4 = Resonance activation (S_NAr) Core->Note Prod1 2-Aryl-3,4-dibromopyridine Path1->Prod1 Prod2 4-Methoxy-2,3-dibromopyridine (C4 Selectivity) Path2->Prod2

Figure 2: Divergent reactivity map showing how catalyst choice (Pd) vs. reaction type (S_NAr) alters the site of first modification.

Safety & Handling

  • GHS Classification: Warning.[1][3]

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE Respiratory Irritation).

  • Handling: As a polyhalogenated heterocycle, this compound may exhibit sensitizing properties. Handle in a fume hood with nitrile gloves.[1] Avoid contact with strong oxidizing agents.[1]

References

  • Synthesis & Properties: J. Chem. Soc., Perkin Trans. 1, 2007, Synthesis of 2,4-dibromopyridine and this compound (mp 86 °C).[2]

  • CAS Verification: BLD Pharm Catalog Entry for CAS 2402-91-7.

  • Reactivity (S_NAr): Gibson, K. J., et al. "Rearrangements of azabiphenylenes."[4] J. Org.[1][4] Chem. (Demonstrating C2/C4 substitution patterns).

Sources

difference between 2,3,4-tribromopyridine and 2,4,6-tribromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and reactive divergences between 2,3,4-tribromopyridine and 2,4,6-tribromopyridine .

Core Topic: this compound vs. 2,4,6-Tribromopyridine

Executive Summary

In the landscape of heterocyclic drug discovery, tribromopyridines serve as high-value scaffolds for the "rapid analoging" of kinase inhibitors and GPCR ligands. While they share a molecular formula (C₅H₂Br₃N), This compound (2,3,4-TBP) and 2,4,6-tribromopyridine (2,4,6-TBP) exhibit fundamentally different reactivity profiles driven by their symmetry and electronic distribution.

  • 2,4,6-TBP is a symmetrical electrophile, offering equivalent C2/C6 positions and a distinct C4 site. It is the "workhorse" for generating symmetrical bis-aryl pyridines or 2,4,6-trisubstituted cores.

  • 2,3,4-TBP is an unsymmetrical , sterically congested scaffold. It enables the precise, sequential introduction of three distinct functionalities, making it ideal for constructing complex, non-symmetrical pharmacophores.

This guide provides the mechanistic rationale and experimental protocols required to exploit these differences.

Structural & Physical Properties

The reactivity of these isomers is dictated by the inductive effect of the nitrogen atom and the steric crowding of the bromine substituents.

PropertyThis compound 2,4,6-Tribromopyridine
Structure Unsymmetrical (Cluster at 2,3,4)Symmetrical (Distributed at 2,4,[1]6)
Symmetry Point None (C1)C2 axis through N-C4
Melting Point 84–86 °C105–106 °C
Dipole Moment High (Polar)Low (Vectors partially cancel)
Steric Environment High: Contiguous Br atoms at 2,3,4 create a "buttressing effect," destabilizing the C3-Br bond.Low: Br atoms are separated by CH groups, minimizing steric repulsion.
Electronic Hotspot C2: Most electron-deficient (α-to-N).C2/C6: Most electron-deficient (α-to-N).

Synthesis Pathways

Synthesis of 2,4,6-Tribromopyridine

This isomer is readily accessible via the bromination of 2,4,6-trihydroxypyridine (or 2,4,6-pyridinetriol), a reaction driven by the conversion of tautomeric amides to imidoyl bromides.

  • Reagents: POBr₃ (Phosphorus oxybromide) or PBr₃/Br₂.

  • Mechanism: Nucleophilic attack of the pyridone oxygen on phosphorus, followed by SNAr displacement by bromide.

  • Scale: Multi-gram to Kilogram.

Synthesis of this compound

This isomer is synthetically more demanding. It is often observed as a minor byproduct (approx. 9%) in the synthesis of 2,4-dibromopyridine but requires directed metalation for selective isolation.

  • Primary Route: Directed Ortho-Lithiation (DoM) of 2,4-dibromopyridine.

    • Substrate: 2,4-Dibromopyridine.

    • Reagent: LDA (Lithium Diisopropylamide) at -78 °C.

    • Mechanism: Lithium selectively deprotonates C3 (the position flanked by two halogens is the most acidic due to inductive stabilization, despite sterics).

    • Quench: Elemental Bromine (Br₂) or CBr₄.

  • Alternative: Diazotization of 2-amino-3,4-dibromopyridine (Sandmeyer reaction).

Reactivity Profiles & Site-Selectivity

This section details the "rules of engagement" for functionalizing each isomer.

Nucleophilic Aromatic Substitution (SNAr)

SNAr requires an electron-deficient ring and a good leaving group. The nitrogen atom activates the ortho (C2/C6) and para (C4) positions.

  • 2,4,6-TBP (The C4 Rule):

    • Selectivity: C4 > C2/C6 .

    • Rationale: Although C2 is closer to the inductive withdrawal of Nitrogen, the C4 position is less sterically hindered and forms a highly stable, symmetric Meisenheimer complex.

    • Outcome: Treatment with nucleophiles (e.g., NaOMe, amines) yields 4-substituted-2,6-dibromopyridines .

  • 2,3,4-TBP (The Steric/Electronic Conflict):

    • Selectivity: C4 > C2 >> C3 .

    • Rationale: C3 is unactivated (meta). C2 is electronically most active but sterically blocked by the C3-bromine. C4 is activated (para) and relatively accessible.

    • Outcome: Nucleophilic attack typically occurs at C4 , displacing the bromine to yield 4-substituted-2,3-dibromopyridines .

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Pd-catalyzed oxidative addition is sensitive to both electron deficiency (favoring C2/C6) and steric hindrance.

  • 2,4,6-TBP:

    • Selectivity: C2/C6 > C4 .

    • Mechanism: The Pd(0) species preferentially inserts into the most electron-deficient C-Br bond (C2 or C6) adjacent to the nitrogen.

    • Note: Because C2 and C6 are equivalent, the first coupling yields a 2-aryl-4,6-dibromopyridine . A second equivalent of boronic acid will couple at C6.

  • 2,3,4-TBP (The Ortho-Effect):

    • Selectivity: C2 > C4 > C3 .

    • Mechanism: Despite the steric crowding from C3-Br, the C2-Br bond is significantly more labile towards oxidative addition due to the strong inductive effect of the adjacent nitrogen (lowering the bond dissociation energy) and potential N-coordination to Palladium.

    • Outcome: Controlled coupling yields 2-aryl-3,4-dibromopyridines .

Lithium-Halogen Exchange

Lithium-halogen exchange is kinetically controlled and often driven by the stability of the resulting carbanion or the "Halogen Dance."

  • 2,3,4-TBP (The "Middle Halogen" Rule):

    • Selectivity: C3 > C4 > C2 .

    • Mechanism: Exchange occurs fastest at C3. The C3-Li species is stabilized by the inductive withdrawal of the two flanking bromine atoms (at C2 and C4). Furthermore, removing the central bromine relieves significant steric strain ("buttressing effect").

    • Application: This allows for the selective introduction of electrophiles (CHO, I, SiMe₃) at the difficult-to-access C3 position.

Visualizing the Reactivity Logic

The following decision trees illustrate the sequential functionalization pathways for each isomer.

Diagram 1: 2,4,6-Tribromopyridine Reactivity Map

G Start 2,4,6-Tribromopyridine SNAr Nucleophilic Substitution (NaOMe / Amine) Start->SNAr Kinetic Control Suzuki Pd-Catalyzed Coupling (Ar-B(OH)2) Start->Suzuki Electronic Control Prod_SNAr 4-Substituted-2,6-dibromopyridine (C4 Selectivity) SNAr->Prod_SNAr C4 Attack (Less Hindered) Prod_Suzuki 2-Aryl-4,6-dibromopyridine (C2/C6 Selectivity) Suzuki->Prod_Suzuki C2 Insertion (e- Deficient)

Caption: Divergent reactivity of 2,4,6-TBP. SNAr targets C4, while Pd-coupling targets C2/C6.

Diagram 2: this compound Reactivity Map

G Start This compound Path1 Pd-Coupling (Suzuki) Start->Path1 Path2 Li-Halogen Exchange (n-BuLi, -78°C) Start->Path2 Path3 S_NAr (Nu-) Start->Path3 Prod1 2-Aryl-3,4-dibromopyridine (C2 Selective) Path1->Prod1 Ortho-Activation Prod2 3-Substituted-2,4-dibromopyridine (C3 Selective via Stabilization) Path2->Prod2 Flanking Stabilization Prod3 4-Substituted-2,3-dibromopyridine (C4 Selective) Path3->Prod3 Para-Activation

Caption: The "Trifurcated" reactivity of 2,3,4-TBP allows access to three different isomers depending on the reagent class.

Experimental Protocols

Protocol A: Regioselective SNAr on 2,4,6-Tribromopyridine (C4-Selective)

Objective: Synthesis of 4-methoxy-2,6-dibromopyridine.

  • Dissolve: 2,4,6-Tribromopyridine (1.0 eq) in anhydrous MeOH.

  • Add: NaOMe (1.05 eq, 25% w/w in MeOH) dropwise at 0 °C.

  • React: Stir at 0 °C to RT for 2 hours. Monitor by TLC/LCMS.

  • Workup: Quench with water. The product often precipitates. Filter and wash with cold water.

  • Note: Heating promotes di-substitution (C2/C4).

Protocol B: Regioselective Suzuki Coupling on this compound (C2-Selective)

Objective: Synthesis of 2-phenyl-3,4-dibromopyridine.

  • Mix: this compound (1.0 eq), Phenylboronic acid (1.05 eq), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.

  • Base: Na₂CO₃ (2.0 eq).

  • React: Heat to 80 °C under Argon.

  • Observation: Reaction is usually complete within 4-6 hours. The C2-Br reacts first due to electronic activation. C3-Br is sterically protected; C4-Br is less reactive than C2.

References

  • Synthesis and Reactivity of 2,4,6-Tribromopyridine

    • Title: The reactivity of bromine atoms in brominated pyridines.[2][3][4][5] The action of sodium methylate on 2,4,6-tribromopyridine.

    • Source: Recueil des Travaux Chimiques des Pays-Bas.[2]

    • URL:[Link]

  • Site-Selective Coupling of Polyhalopyridines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Lithium-Halogen Exchange in Polybromoheterocycles

    • Title: The Role of Conjugation in the Halogen Lithium Exchange Selectivity.[3]

    • Source: Chemistry – A European Journal.
    • URL:[Link]

  • Synthesis of 2,4-Dibromopyridine (Precursor)

    • Title: Synthesis of 2,4-dibromopyridine and 4,4'-dibromo-2,2'-bipyridine.[6][7]

    • Source: Heterocycles.[5][8][9]

    • URL:[Link]

Sources

2,3,4-Tribromopyridine molecular weight and formula

[1][2]

Executive Summary

This compound is a polyhalogenated pyridine derivative used primarily as a scaffold in the synthesis of complex pharmaceutical intermediates and agrochemicals. Its unique substitution pattern—featuring bromine atoms at the ortho (C2), meta (C3), and para (C4) positions relative to the nitrogen—offers distinct regioselective handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig).

This guide provides verified molecular data, an advanced synthesis protocol via halogen dance rearrangement, and a reactivity map for medicinal chemistry applications.

Physicochemical Profile

The following data establishes the core identity of the molecule.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₅H₂Br₃N
Molecular Weight 315.79 g/mol Calculated based on IUPAC atomic weights.
CAS Number 2402-91-7(Tentative; verify with specific supplier batch).
Physical State Solid (Crystalline)
Melting Point 86 °C Recrystallized from Ethanol [1].[1]
Solubility Soluble in CH₂Cl₂, THF, EtOAcLow solubility in water.
Appearance Off-white to pale yellow powder

Synthesis & Manufacturing Protocols

Two primary methods exist for the synthesis of this compound: a classical byproduct isolation and a modern regiocontrolled halogen dance.

Method A: Classical Dehydroxybromination (Direct)

This method involves the reaction of 2,4-dihydroxypyridine with phosphorus oxybromide (POBr₃). While straightforward, it suffers from low yields due to the formation of the major 2,4-dibromopyridine product.

  • Precursor: 2,4-Dihydroxypyridine

  • Reagents: POBr₃ (Phosphorus oxybromide)

  • Conditions: 125 °C, 4.5 hours[1]

  • Yield: ~9% (this compound is a minor byproduct; 2,4-dibromopyridine is the major product at ~90%) [1].[1]

Method B: Regiocontrolled Halogen Dance (Advanced)

For higher precision, modern synthetic strategies employ the "Halogen Dance" reaction—a base-catalyzed migration of halogen atoms on the heteroaromatic ring. This method utilizes the thermodynamic stability of specific lithiated intermediates to direct bromine placement.[2]

Protocol Workflow:

  • Starting Material: 2,3-Dibromopyridine.

  • Activation: Treatment with a hindered base (e.g., LDA or KHMDS) at low temperature (-78 °C) in the presence of a Lewis acid additive (ZnCl₂·TMEDA).[3]

  • Migration: The base induces a lithium-halogen exchange/migration cascade (Halogen Dance), shifting the substitution pattern to the thermodynamically favored 2,3,4-position upon quenching with a bromine source or via disproportionation.

  • Quenching: The intermediate is trapped to yield the tribrominated species.

Expert Insight: The presence of ZnCl₂[4]·TMEDA is critical. It stabilizes the lithiated pyridine intermediates, preventing decomposition and allowing the "dance" (migration) to proceed to the thermodynamic product before quenching [2].

Reactivity & Regioselectivity Profile[2][3][5][6][7][8]

The utility of this compound lies in the differential reactivity of its three carbon-bromine bonds. In Palladium-catalyzed cross-coupling reactions (Suzuki, Stille), the reactivity order is governed by electronic effects (proximity to Nitrogen) and steric hindrance.

Reactivity Hierarchy
  • C2 Position (Most Reactive): The Carbon-2 bromine is adjacent to the electronegative nitrogen. The inductive effect (

    
    ) makes this position the most electron-deficient, facilitating rapid oxidative addition by Pd(0) catalysts.
    
  • C4 Position (Intermediate): The Carbon-4 bromine is para to the nitrogen. It is activated via resonance but is less reactive than C2.

  • C3 Position (Least Reactive): The Carbon-3 bromine is sterically crowded (flanked by Br at C2 and C4) and lacks the direct electronic activation of the ortho or para positions. It is typically the last to react, often requiring specialized ligands (e.g., Buchwald biaryl phosphines) or forcing conditions.

Visualization: Regioselective Coupling Pathway

ReactivityStartThis compoundStep1C2-Substituted Product(Major Isomer)Start->Step1Pd(0), 1.0 eq Ar-B(OH)2Fastest (Electronic Activation)Step2C2,C4-Disubstituted ProductStep1->Step2Pd(0), 1.0 eq Ar'-B(OH)2Slower (Para-Activation)Step3C2,C3,C4-Trisubstituted ProductStep2->Step3Pd(0), Ligand, HeatSlowest (Steric Hindrance)

Figure 1: Sequential functionalization logic for this compound. The C2 position reacts first, allowing for the programmed construction of non-symmetrical trisubstituted pyridines.

Applications in Drug Discovery

This compound serves as a "linchpin" scaffold. By exploiting the reactivity differences described above, researchers can sequentially install three different pharmacophores onto a single pyridine ring.

  • Fragment-Based Drug Design (FBDD): Used to create dense vectors of chemical diversity.

  • Kinase Inhibitors: The pyridine core is a common motif in ATP-competitive inhibitors; the tribromo- precursor allows for fine-tuning of the "hinge-binding" region (C2) and the "solvent-exposed" regions (C3/C4).

  • Materials Science: Synthesis of conjugated oligopyridines for OLEDs or organic photovoltaics, where precise linkage is required.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[5]

  • Handling: Manipulate under a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place (2-8 °C recommended). Light sensitive—store in amber vials.

References

  • Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-Bipyridine. Semantic Scholar. (2007). Describes the POBr3 synthesis route and isolation of the this compound byproduct.

  • Regiocontrolled Halogen Dance of 2,5-Dibromopyrroles (Analogous Methodology). Kobe University. (2023). Details the ZnCl2-mediated halogen dance mechanism applicable to heteroaromatic systems.

  • Regioselectivity in Alkenyl(aryl)-heteroaryl Suzuki Cross-coupling. ResearchGate. (2025). Discusses the electronic basis for C2 vs C4 selectivity in polybrominated pyridines.

Solubility Profile and Solvent Selection for 2,3,4-Tribromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategies, and thermodynamic characterization protocols for 2,3,4-tribromopyridine .

Executive Summary & Chemical Profile

This compound (C₅H₂Br₃N) is a highly halogenated heterocyclic intermediate used primarily in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize complex pharmaceutical scaffolds.[1] Unlike its symmetric isomer (2,4,6-tribromopyridine), the 2,3,4-substitution pattern creates a distinct dipole moment and crystal packing arrangement, significantly influencing its solubility.

While extensive thermodynamic datasets exist for common isomers, specific mole-fraction solubility data for the 2,3,4-isomer is limited in open literature. This guide synthesizes data from structural analogs and experimental precedents to provide a predictive solubility framework and a validated protocol for precise determination.

Physicochemical Baseline
PropertyValue / CharacteristicRelevance to Solubility
Molecular Weight 315.79 g/mol High MW suggests slower dissolution kinetics.
Melting Point ~86 °C (Experimental)Moderate MP indicates strong lattice energy; requires heating for dissolution in non-polar solvents.
LogP (Predicted) ~3.2 – 3.5Lipophilic; poor water solubility, high affinity for non-polar/moderately polar organics.
Appearance White to Off-white Crystalline SolidCrystalline lattice must be overcome by solvent-solute interactions.

Solubility Profile & Solvent Selection

The solubility of this compound follows the "like dissolves like" principle, governed by


-

stacking interactions and halogen bonding.
Predicted Solubility Tier List

Based on Hansen Solubility Parameters (HSP) and analog behavior (2,3,5-trichloropyridine).

Solvent ClassSolubility LevelSpecific SolventsMechanism & Application
Halogenated Excellent Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneMechanism: Dispersion forces and halogen-halogen interactions. Use: Extraction, reaction medium.
Aromatic Good Toluene, Xylene, ChlorobenzeneMechanism:

-

interactions disrupting the crystal lattice. Use: High-temperature synthesis.
Polar Aprotic Good to Moderate THF, Ethyl Acetate, AcetoneMechanism: Dipole-dipole interactions. Use: General synthesis, chromatography.
Polar Protic Low (Cold) / High (Hot) Ethanol, Methanol, IsopropanolMechanism: Hydrogen bonding is weak (solute is H-bond acceptor only). Use: Recrystallization (High thermal coefficient of solubility).
Aliphatic Poor Hexane, Heptane, PentaneMechanism: Weak London dispersion forces cannot overcome lattice energy. Use: Anti-solvent for precipitation.
Aqueous Insoluble Water, BrineMechanism: Hydrophobic effect dominates. Use: Washing to remove inorganic salts.
Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the optimal solvent based on the operational goal (Synthesis vs. Purification).

SolventSelection Start Select Operation for This compound Synthesis Chemical Synthesis (Cross-Coupling/Lithiation) Start->Synthesis Purification Purification (Recrystallization) Start->Purification TempReq Temperature Requirement? Synthesis->TempReq Method Method? Purification->Method HighTemp High (>80°C) TempReq->HighTemp LowTemp Low (<40°C) TempReq->LowTemp Toluene Toluene / Xylene (Good Solubility, High BP) HighTemp->Toluene THF THF / DCM (Excellent Solubility, Low BP) LowTemp->THF Cooling Cooling Crystallization Method->Cooling AntiSolvent Anti-Solvent Precipitation Method->AntiSolvent Ethanol Ethanol / Methanol (Steep Solubility Curve) Cooling->Ethanol DCM_Hex DCM + Hexane (Solvent + Anti-Solvent) AntiSolvent->DCM_Hex

Figure 1: Decision matrix for solvent selection based on thermodynamic requirements of the process.

Experimental Protocol: Solubility Determination

Since specific literature values may vary by batch purity, researchers must validate solubility experimentally. The Laser Monitoring Observation Technique is the gold standard for generating solubility curves (


 vs 

).
Methodology: Laser Dynamic Method

This method eliminates sampling errors associated with gravimetric analysis of volatile solvents.

Materials:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser source (< 5 mW) and light intensity detector.

  • Magnetic stirrer.[2]

Workflow:

  • Preparation: Weigh a precise mass of this compound (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture until the solid completely dissolves (solution becomes clear, laser transmission maximizes).

  • Cooling: Slowly lower the temperature (0.1 K/min) while stirring.

  • Nucleation Detection: Record the temperature (

    
    ) at which the laser intensity drops sharply (indicating crystal formation).
    
  • Iteration: Add more solvent to change the mole fraction (

    
    ) and repeat to generate a full curve.
    

SolubilityProtocol Step1 Weigh Solute (m1) & Solvent (m2) Step2 Heat to Complete Dissolution Step1->Step2 Step3 Slow Cooling (0.1 K/min) Step2->Step3 Step4 Laser Intensity Drop (Nucleation Point) Step3->Step4 Step5 Calculate Mole Fraction (x1) Record T Step4->Step5 Step5->Step1 Add Solvent (Next Data Point)

Figure 2: Workflow for the Laser Dynamic Method to determine solubility curves.

Calculation

The mole fraction solubility (


) is calculated as:


Where

and

are the molecular weights of the solute and solvent, respectively.[3]

Thermodynamic Modeling Framework

To extrapolate solubility data for process design, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is widely accepted for rigid aromatic heterocycles.

Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[4]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation for this compound:

  • Parameter B : Reflects the enthalpy of solution. A large negative

    
     indicates a highly endothermic dissolution, confirming that solubility will increase significantly with temperature (crucial for recrystallization).
    
  • Parameter C : Accounts for the temperature dependence of the enthalpy.

References

  • Synthesis & Characterization

    • Synthesis of this compound via Zinc-Mediated Halogen Dance.[2] (2025).[2][5] Kobe University.

  • Analogous Solubility Studies

    • Solubility and Solution Thermodynamics of 2,3,4,5-Tetrabromothiophene. Fluid Phase Equilibria.

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

An In-depth Technical Guide to 2,3,4-Tribromopyridine: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2][3][4] Their unique electronic properties and the versatility of their functionalization make them privileged structures in the design of novel bioactive molecules. Among the vast landscape of pyridine derivatives, polyhalogenated pyridines serve as crucial intermediates for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of 2,3,4-tribromopyridine, a lesser-explored yet highly valuable building block. We will delve into its physicochemical properties, a detailed experimental protocol for its synthesis and purification, an analysis of its reactivity with a focus on nucleophilic aromatic substitution, and its potential applications in synthetic and medicinal chemistry. This document is intended to be a practical resource for researchers, offering both foundational knowledge and actionable insights for the utilization of this compound in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. This section outlines the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₅H₂Br₃NN/A
Molecular Weight 315.79 g/mol N/A
Melting Point 86 °C[5]
Appearance Expected to be a solid at room temperatureInferred from melting point
Solubility Soluble in organic solvents like dichloromethane and hexane[5]

Note: Due to the limited commercial availability and dedicated studies on this compound, some physical data is inferred from its reported synthesis and purification.

Synthesis and Purification

This compound has been successfully synthesized and isolated as a byproduct in the preparation of 2,4-dibromopyridine from 2,4-dihydroxypyridine.[5] The following protocol is adapted from a literature procedure and provides a reliable method for obtaining this compound.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

  • 2,4-Dihydroxypyridine

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Instrumentation:

  • Schlenk flask

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 2,4-dihydroxypyridine (e.g., 2.7 g, 24.3 mmol) and phosphorus oxybromide (POBr₃) (e.g., 23 g, 80.22 mmol).

  • Heating: Heat the reaction mixture to 125 °C for 4.5 hours under an inert atmosphere (e.g., Argon). The mixture will become a dark, viscous liquid.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of cold water with stirring. This step should be performed in a well-ventilated fume hood as it is exothermic and may release fumes.

  • Neutralization: Neutralize the aqueous mixture with solid sodium carbonate (Na₂CO₃) until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent in vacuo using a rotary evaporator to yield the crude product mixture.

  • Purification: Purify the residue by flash chromatography on silica gel using a mixture of dichloromethane and hexane (e.g., 40:60 v/v) as the eluent. This compound will elute as a separate fraction from the main product, 2,4-dibromopyridine.[5]

  • Isolation and Characterization: Collect the fractions containing this compound and remove the solvent under reduced pressure to obtain the pure product. The reported melting point of 86 °C can be used to confirm its identity.[5]

Causality Behind Experimental Choices:

  • Phosphorus oxybromide (POBr₃): This reagent is a powerful brominating agent capable of converting the hydroxyl groups of 2,4-dihydroxypyridine into bromine atoms. The excess of POBr₃ also drives the reaction to completion and can lead to the formation of the over-brominated product, this compound.

  • Inert Atmosphere: Heating at high temperatures can lead to degradation of the starting materials and products. An inert atmosphere prevents oxidation.

  • Flash Chromatography: This purification technique is essential for separating the desired this compound from the major product, 2,4-dibromopyridine, and any unreacted starting materials or other byproducts. The choice of a non-polar eluent system (dichloromethane/hexane) is based on the expected non-polar nature of the brominated pyridines.

Workflow Diagram

Synthesis_Workflow A 1. Reaction Setup (2,4-dihydroxypyridine + POBr₃) B 2. Heating (125 °C, 4.5 h) A->B C 3. Quenching (Cold Water) B->C D 4. Neutralization (Na₂CO₃) C->D E 5. Extraction (CH₂Cl₂) D->E F 6. Drying & Concentration E->F G 7. Purification (Flash Chromatography) F->G H 8. Isolation of This compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted)

While dedicated, published spectra for this compound are scarce, its expected NMR and mass spectral features can be reliably predicted based on the analysis of closely related structures and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region, corresponding to the two remaining protons on the pyridine ring at positions 5 and 6.

  • H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal. It will appear as a doublet due to coupling with H-5.

  • H-5: This proton will appear as a doublet due to coupling with H-6.

The chemical shifts will be influenced by the electron-withdrawing effects of the three bromine atoms and the nitrogen atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals for the five carbon atoms of the pyridine ring.

  • C-2, C-3, and C-4: These carbons, being directly attached to bromine atoms, will have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect.

  • C-5 and C-6: These carbons will appear in the typical aromatic region for pyridine derivatives, with C-6 likely being the most downfield of the two due to its proximity to the nitrogen atom.

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing three bromine atoms. The molecular ion peak (M⁺) will be observed as a cluster of peaks due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of three electron-withdrawing bromine atoms. This makes the molecule particularly susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

A key feature of the reactivity of this compound is the regioselectivity of nucleophilic attack. The positions ortho and para (2- and 4-positions) to the ring nitrogen are the most activated towards nucleophilic substitution. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[6]

A study on the reaction of this compound with sodium methoxide in methanol demonstrated this principle. The reaction resulted in the selective substitution of the bromine atoms at the C-2 and C-4 positions, leaving the bromine at the C-3 position intact.[4]

Reaction Scheme:

This selective reactivity makes this compound a valuable precursor for the synthesis of di- and tri-substituted pyridines with specific substitution patterns that might be challenging to achieve through other synthetic routes.

Potential Applications in Drug Discovery

The ability to selectively functionalize the 2- and 4-positions of the pyridine ring while retaining a handle for further modification at the 3-position (the bromine atom) opens up possibilities for the construction of diverse molecular scaffolds for drug discovery. Halogenated pyridines are frequently used as starting materials in the synthesis of pharmaceuticals.[7] The bromine atoms can be replaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce carbon-carbon and carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity.

Reactivity_Diagram A This compound B Nucleophilic Aromatic Substitution (e.g., NaOMe) A->B Reaction C Selective substitution at C-2 and C-4 B->C Outcome D 3-Bromo-2,4-disubstituted Pyridine C->D Product E Further Functionalization (e.g., Cross-coupling at C-3) D->E Potential F Diverse Substituted Pyridines E->F Application

Caption: Reactivity and synthetic potential of this compound.

Safety and Handling

As a polyhalogenated aromatic compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Handling Precautions:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound, though not as commonly encountered as other pyridine isomers, represents a valuable and versatile building block for organic synthesis. Its defined physicochemical properties, coupled with a reliable synthetic and purification protocol, make it an accessible intermediate for researchers. The key to its utility lies in its predictable and selective reactivity in nucleophilic aromatic substitution reactions, allowing for the targeted synthesis of highly functionalized pyridine derivatives. For scientists and professionals in drug development, understanding and utilizing the chemistry of this compound can unlock new avenues for the creation of novel molecular entities with potential therapeutic applications.

References

[1] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Taylor & Francis Online. [Link]

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

[2] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. [Link]

[8] PYRIDINE AR. (n.d.). Loba Chemie. [Link]

[10] Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]

[6] Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. (2015). ResearchGate. [Link]

[9] Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. [Link]

[5] SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007). Semantic Scholar. [Link]

[7] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. [Link]

Sources

Halogenated Pyridine Building Blocks: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the pyridine ring is not merely a structural spacer; it is a "privileged scaffold" that appears in over 18% of FDA-approved small molecule drugs.[1] The strategic introduction of halogens (F, Cl, Br, I) onto the pyridine core serves a dual purpose: it modulates physicochemical properties (pKa, lipophilicity) to improve bioavailability, and it acts as a reactive handle for late-stage diversification via cross-coupling.

This guide provides a technical roadmap for utilizing halogenated pyridines. It moves beyond basic textbook chemistry to address the specific challenges of regiocontrol, catalyst poisoning during coupling, and the thermodynamic manipulation of the "Halogen Dance."

The Pharmacophore Advantage: Bioisosterism & Physicochemical Tuning

Replacing a benzene ring with a pyridine (aza-bioisosterism) profoundly alters the molecular landscape. The nitrogen atom acts as a hydrogen bond acceptor (HBA) and lowers the overall lipophilicity (LogP), often improving aqueous solubility and metabolic stability.

However, the addition of a halogen atom creates a "push-pull" electronic effect. The inductive electron-withdrawal of the halogen, combined with the electron-deficient nature of the pyridine ring, dramatically shifts the pKa of the pyridinium ion.

Table 1: Physicochemical Impact of Pyridine Substitution

Data approximated based on standard medicinal chemistry values.

ScaffoldSubstituentLogP (Approx)pKa (Conj. Acid)Electronic EffectDrug Discovery Utility
Benzene -H2.1N/ANeutralStandard hydrophobic core.
Pyridine -H0.655.2Electron-DeficientImproved solubility; H-bond acceptor.
2-Fluoropyridine -F0.85-0.44Strong WithdrawalMetabolic block; lowers basicity (prevents hERG binding).
3-Chloropyridine -Cl1.22.8Moderate WithdrawalReactive handle for coupling; lipophilic modulation.
2-Amino-3-chloropyridine -NH2, -Cl0.93.5Push-PullKinase hinge binder motif (e.g., Crizotinib).

Expert Insight: A common failure mode in lead optimization is high hERG channel affinity, often driven by a basic center. Fluorinating the pyridine ring (specifically at C2 or C6) drastically lowers the pKa of the ring nitrogen, reducing protonation at physiological pH and mitigating hERG liability [1].

Synthetic Strategies & Regiocontrol[2][3]

The reactivity of the pyridine ring is dictated by the position relative to the nitrogen.

  • C2/C4 Positions: Highly electron-deficient.[2] Prone to Nucleophilic Aromatic Substitution (

    
    ) and radical additions (Minisci reaction).
    
  • C3/C5 Positions: Resemble electron-poor arenes. Difficult to functionalize via Electrophilic Aromatic Substitution (EAS) but ideal for Directed Ortho Metalation (DoM).

Visualization: Regioselective Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on the target position.

Regioselectivity Start Target Functionalization Site C2_C4 C2 or C4 Position (Electron Deficient) Start->C2_C4 C3_C5 C3 or C5 Position (Electron Neutral/Poor) Start->C3_C5 SNAr S_NAr Substitution (Requires Leaving Group: F, Cl, NO2) C2_C4->SNAr Nucleophiles Minisci Minisci Radical Reaction (Direct C-H Functionalization) C2_C4->Minisci Radicals Coupling Cross-Coupling (Suzuki/Buchwald) (If Halogen is present) C2_C4->Coupling Pd/Ni Catalysis DoM Directed Ortho Metalation (DoM) (Requires Directing Group) C3_C5->DoM Lithiating Agents HalogenDance Halogen Dance (Migration to Thermodynamically Stable Pos.) C3_C5->HalogenDance LDA / -78°C C3_C5->Coupling Pd/Ni Catalysis

Caption: Decision matrix for selecting synthetic methodologies based on pyridine ring position.

Advanced Protocol: The Halogen Dance

The "Halogen Dance" is a powerful, underutilized technique where a halogen atom (usually Br or I) migrates to a more thermodynamically stable position on the pyridine ring upon lithiation. This allows access to substitution patterns that are impossible to achieve via direct metalation [2].

Mechanism: The reaction is driven by the stability of the lithiated intermediate. A lithiated species will isomerize to place the lithium atom between two directing groups (e.g., a halogen and the ring nitrogen) or adjacent to the most inductive group.

Protocol A: Synthesis of 3-Bromo-4-iodopyridine via Halogen Dance

Target: Moving a halogen from C3 to C4 to allow functionalization at C3.

Reagents:

  • Substrate: 2-Chloro-3-bromopyridine

  • Base: Lithium Diisopropylamide (LDA)[3][4]

  • Electrophile: Iodine (

    
    )
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add anhydrous THF (20 mL) and diisopropylamine (1.1 eq).

  • Base Formation: Cool to -78°C (dry ice/acetone bath). Dropwise add

    
    -BuLi (1.1 eq) to generate LDA in situ. Stir for 30 mins.
    
  • Lithiation & Migration: Add a solution of 2-chloro-3-bromopyridine (1.0 eq) in THF dropwise at -78°C.

    • Critical Checkpoint: Stir for exactly 1 hour at -78°C. The lithium initially forms at C4 (kinetic control), but the bromine atom will migrate if the temperature is allowed to fluctuate or if stirred too long, eventually stabilizing the lithium at C3 (between Cl and Br). Note: For the dance to occur, the system seeks the most stable carbanion.

  • Quenching: Add a solution of

    
     (1.2 eq) in THF.
    
  • Workup: Warm to room temperature. Quench with sat.

    
     (to remove excess iodine) and extract with EtOAc.
    

Validation: The product should be 2-chloro-3-bromo-4-iodopyridine. Verify via 1H NMR (loss of C4 proton signal).

Cross-Coupling Architectures: Overcoming Catalyst Poisoning

A major hurdle in coupling halopyridines is the coordination of the pyridine nitrogen to the Palladium (Pd) catalyst, forming an inactive "off-cycle" complex. This is particularly problematic with electron-rich pyridines or when using low catalyst loadings.

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or N-Heterocyclic Carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPr). These ligands are sterically demanding enough to prevent the pyridine nitrogen from binding to the metal center [3].

Visualization: Catalyst Poisoning vs. Active Cycle

PdCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halopyridine Poison Inactive Complex (Pd-N-Pyridine) OxAdd->Poison Pyridine N-Coordination (No Bulky Ligand) Prod C-N / C-C Bond Formation OxAdd->Prod + Nucleophile (Bulky Ligand Protects) Prod->Pd0 Reductive Elimination

Caption: The pyridine nitrogen can sequester Pd(II) intermediates (Red). Bulky ligands maintain the catalytic cycle (Blue).

Protocol B: Buchwald-Hartwig Amination of 2-Chloropyridine

Challenge: 2-Chloropyridines are sluggish electrophiles compared to bromides and prone to poisoning.

Reagents:

  • Substrate: 2-Chloropyridine derivative

  • Catalyst:

    
     (1 mol%) or Pd-PEPPSI-IPr (1 mol%)
    
  • Ligand: XPhos (2 mol%) - Not needed if using PEPPSI

  • Base: NaOtBu (1.4 eq)

  • Solvent: Toluene or Dioxane (degassed)

Self-Validating Methodology:

  • Inert Environment: Perform in a glovebox or under strict Schlenk conditions.

    
     is the enemy of Pd(0).
    
  • Mixing: Combine Pd source, Ligand, and Base in the reaction vessel before adding solvent if using solids.

  • Activation: Add solvent and stir for 5 mins to allow ligand complexation (color change often observed).

  • Addition: Add the 2-chloropyridine and the amine nucleophile.

  • Heating: Heat to 100°C.

    • Why? Chlorides require higher activation energy than bromides.

  • Monitoring: Monitor via LCMS.

    • Troubleshooting: If conversion stalls, add 0.5 eq of water (activates boronic acids in Suzuki, but in Buchwald, ensure strictly anhydrous to prevent hydrodehalogenation side reactions).

Case Studies in Drug Discovery

The utility of these building blocks is evidenced by their prevalence in blockbuster therapies.

  • Vismodegib (Erivedge): Used for basal cell carcinoma.

    • Structure: Contains a 2-chloro-5-pyridyl moiety.

    • Synthesis Note: The chloro-pyridine core is coupled via a Suzuki reaction. The chlorine atom at C2 remains intact, serving as a metabolic blocker and lipophilic modulator [4].

  • Ivosidenib (Tibsovo): IDH1 inhibitor for AML.

    • Structure: Features a 4-cyanopyridine.

    • Bioisosterism:[1][5] The pyridine replaces a phenyl ring found in earlier hits, significantly improving solubility and reducing CYP induction liability [5].

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–601. Link

  • Schlosser, M. (2005). The "Halogen Dance" – A versatile tool for the synthesis of functionalized heterocycles.[6][7] Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • FDA Label - Vismodegib. (2012). Clinical Pharmacology and Chemistry. Link

  • Popiciu, H., et al. (2020). Ivosidenib: An IDH1 inhibitor for the treatment of acute myeloid leukemia. Journal of Hematology & Oncology. Link

Sources

Methodological & Application

Application Note: A Guide to Regioselective Suzuki-Miyaura Coupling of 2,3,4-Tribromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on performing regioselective Suzuki-Miyaura cross-coupling reactions on 2,3,4-tribromopyridine. This versatile, polyhalogenated scaffold presents unique challenges and opportunities for creating diverse molecular architectures. By modulating reaction parameters—specifically the palladium catalyst, ligand, and base—chemists can achieve selective C-C bond formation at the C4, C2, or C3 positions. This guide elucidates the mechanistic principles governing this selectivity and provides detailed, field-proven protocols to control the reaction outcome, enabling the synthesis of targeted, high-value pyridine derivatives.

Introduction: The Strategic Value of this compound

Substituted pyridine cores are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to precisely install substituents around the pyridine ring is therefore of paramount importance. This compound is an attractive starting material, offering three distinct reaction handles for sequential, controlled functionalization. However, the inherent differences in reactivity between the C2, C3, and C4 positions, coupled with the potential for multiple couplings, make regioselectivity a significant synthetic challenge.

The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation due to its functional group tolerance and operational simplicity.[2][3][4] This guide provides a framework for understanding and exploiting the subtle electronic and steric factors that dictate the site of reaction on the this compound nucleus.

Mechanistic Underpinnings of Regioselectivity

Controlling the site of the Suzuki coupling on a polyhalogenated pyridine hinges on understanding the selectivity-determining step: the oxidative addition of the palladium(0) catalyst to a carbon-bromine bond.[5] The rate and position of this step are governed by a combination of electronic and steric factors.

Intrinsic Electronic Reactivity

In polyhalogenated pyridines, the carbon-halogen bonds are not electronically equivalent. The electron-withdrawing nitrogen atom polarizes the ring, making the α-positions (C2/C6) and the γ-position (C4) more electrophilic and thus more susceptible to oxidative addition than the β-positions (C3/C5).[5][6]

  • C4-Position: This position is highly activated due to resonance stabilization of the negative charge in the transition state.

  • C2-Position: This position is also highly activated, being directly adjacent (α) to the ring nitrogen.

  • C3-Position: This position is the least electronically activated, making it the most difficult site to functionalize directly.

For many di- and trihalopyridines, the general order of reactivity is C4 ≈ C2 >> C3.[6] The subtle balance between C4 and C2 can be tipped by the choice of catalyst and ligands.

cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Regioselectivity Determining) PdII_Aryl Aryl-Pd(II)-Br(Ln) OA->PdII_Aryl TM Transmetalation PdII_Biaryl Aryl-Pd(II)-R(Ln) TM->PdII_Biaryl RE Reductive Elimination Pd0 Pd(0)Ln RE->Pd0 Product (Aryl-R) Pd0->OA Ar-Br PdII_Aryl->TM [R-B(OR)3]- PdII_Biaryl->RE

Caption: The Suzuki-Miyaura catalytic cycle.

The Decisive Role of Ligands

While intrinsic electronics provide a baseline, the choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium center is the most powerful tool for overriding this inherent preference.

  • Sterically Undemanding Ligands (e.g., PPh₃, dppf): These ligands tend to favor coupling at the most electronically activated and sterically accessible position, which is often C2.

  • Bulky Ligands (e.g., NHCs like IPr, SIPr; phosphines like QPhos): Large, sterically demanding ligands can physically block the catalyst from accessing the C2 position, which is flanked by both the C3-bromo substituent and the nitrogen lone pair. This steric hindrance forces the catalyst to react at the more open C4 position, effectively inverting the "natural" selectivity.[7][8]

cluster_pyridine Reactivity Hierarchy of this compound pyridine This compound C4 C4-Br (Most Reactive) pyridine->C4 1st Preference (Bulky Ligands) C2 C2-Br (Highly Reactive) pyridine->C2 2nd Preference (Default Electronics) C3 C3-Br (Least Reactive) pyridine->C3 3rd Preference (Requires forcing conditions)

Caption: Intrinsic and ligand-influenced reactivity of C-Br bonds.

Experimental Protocols for Regiocontrolled Coupling

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

General Experimental Workflow

A standardized workflow ensures reproducibility. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

start Start reagents Combine Substrate, Boronic Acid, Base, Catalyst & Ligand in Reaction Vessel start->reagents atmosphere Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere solvent Add Anhydrous Solvent(s) atmosphere->solvent reaction Heat to Desired Temperature with Stirring solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purify Purify via Column Chromatography workup->purify end Characterize Pure Product purify->end

Sources

Application Notes & Protocols: Strategic C-H Activation of 2,3,4-Tribromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a vast number of FDA-approved drugs and functional organic materials.[1] The functionalization of this heterocycle, particularly when heavily substituted with deactivating and sterically demanding groups like halogens, presents a formidable synthetic challenge. 2,3,4-Tribromopyridine is an exemplary case; it is an electron-deficient, synthetically versatile building block where the three bromine atoms serve as handles for traditional cross-coupling reactions. However, direct functionalization of the remaining C-H bonds at the C5 and C6 positions offers a more atom- and step-economical route to novel, complex derivatives.[2]

This guide provides an in-depth analysis and detailed protocols for the strategic C-H activation of this compound. We will move beyond simple procedural lists to explore the underlying principles that govern regioselectivity and catalytic efficiency, empowering researchers to make informed decisions in their synthetic designs.

Part 1: The Challenge of Regioselectivity in this compound

The substrate presents two available sites for C-H activation: C5-H and C6-H. The electronic and steric environment of these positions is drastically different, which is the key to achieving regioselective functionalization.

  • C6-H Bond: This position is ortho to the pyridine nitrogen. The nitrogen lone pair can act as a powerful directing group for many transition metals, facilitating cyclometalation.[3] However, this position is also flanked by the nitrogen and the C5-H, making it sterically accessible.

  • C5-H Bond: This position is meta to the nitrogen and is flanked by two bulky bromine atoms at C4 and a proton at C6. It is less acidic than the C6-H but is subject to significant steric hindrance.

The choice of catalyst and reaction mechanism is therefore paramount in dictating which C-H bond is targeted.

Caption: C-H activation sites on this compound.

Part 2: Iridium-Catalyzed C-H Borylation for C5 Functionalization

Iridium-catalyzed C-H borylation is a premier method for converting unactivated C-H bonds into versatile boronic esters, which are staples in Suzuki-Miyaura cross-coupling reactions.[4] For pyridine substrates, the reaction is often challenged by catalyst inhibition due to the coordination of the nitrogen lone pair to the iridium center.[5][6] However, the regioselectivity is typically governed by steric factors, targeting the least hindered C-H bond. In the case of this compound, this sterically driven pathway strongly favors borylation at the C5 position.

Causality Behind Protocol Choices:

  • Catalyst System: A combination of [Ir(cod)OMe]2 (the precatalyst) and a bipyridine-based ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) is standard. The bulky tert-butyl groups on the ligand help prevent catalyst deactivation and promote the desired catalytic cycle.[7]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common, stable, and effective boron source for these transformations.

  • Solvent: A non-coordinating, non-polar solvent like cyclohexane or octane is used to minimize interference with the catalytic cycle.

Catalytic Cycle: Iridium-Catalyzed Borylation

The accepted mechanism proceeds through an Ir(III)/Ir(V) cycle.[4] The active Ir(III) catalyst undergoes oxidative addition into the C-H bond, forming an Ir(V) intermediate. Reductive elimination then furnishes the borylated product and regenerates the active catalyst.

G Simplified Ir(III)/Ir(V) Catalytic Cycle for C-H Borylation ActiveCatalyst Active [Ir(III)] Catalyst OxidativeAddition Oxidative Addition (C-H Cleavage) ActiveCatalyst->OxidativeAddition IrV_Intermediate [Ir(V)]-H Intermediate OxidativeAddition->IrV_Intermediate ReductiveElimination Reductive Elimination IrV_Intermediate->ReductiveElimination Forms C-B bond ReductiveElimination->ActiveCatalyst Catalyst Regeneration Product Borylated Pyridine ReductiveElimination->Product Byproduct HBpin ReductiveElimination->Byproduct Substrate This compound + B₂pin₂ Substrate->OxidativeAddition C5-H bond

Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.

Protocol 2.1: Iridium-Catalyzed Borylation at C5

Materials & Equipment:

Reagent/Equipment Purpose
Oven-dried Schlenk flask Inert atmosphere reaction vessel
Magnetic stirrer and stir bar Agitation
Argon or Nitrogen gas line Maintain inert atmosphere
This compound Substrate
[Ir(cod)OMe]₂ Catalyst precursor
4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbpy) Ligand
Bis(pinacolato)diboron (B₂pin₂) Boron source
Cyclohexane (anhydrous) Solvent
Standard glassware for workup Extraction and purification

| Silica gel | Chromatography |

Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst Loading: In a glovebox or under a positive flow of argon, add [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), dtbpy (0.03 mmol, 3.0 mol%), and B₂pin₂ (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous cyclohexane (5 mL) via syringe.

  • Reaction: Seal the flask and stir the mixture at 80 °C for 16-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2,3,4-tribromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Part 3: Palladium-Catalyzed Direct Arylation for C6 Functionalization

Palladium catalysis is a workhorse for C-H functionalization, particularly for the formation of C-C bonds.[8] In the context of pyridines, the nitrogen atom often directs the catalyst to the ortho C-H bond (C6). The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, which is favored for electron-deficient substrates.[9]

Causality Behind Protocol Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

  • Ligand: While some direct arylations are ligand-free, phosphine ligands like SPhos can be beneficial, although they can sometimes alter regioselectivity.[10] For C6 selectivity, often no ligand or a simple N-based ligand is preferred.

  • Base: A carbonate base like K₂CO₃ or Cs₂CO₃ is used to facilitate the deprotonation step in the CMD mechanism.

  • Additive: A crucial component in many modern direct arylation protocols is the addition of a catalytic amount of pivalic acid (PivOH).[11] The pivalate anion acts as a proton shuttle in the CMD step, significantly accelerating the reaction.

Mechanism: Concerted Metalation-Deprotonation (CMD)

The CMD pathway involves the simultaneous cleavage of the C-H bond and metalation by the palladium catalyst, often assisted by a carboxylate or carbonate base. This avoids the formation of highly unstable organopalladium intermediates that would arise from oxidative addition into the C-H bond of such an electron-poor ring.

G Simplified CMD Pathway for Direct Arylation Pd_II_cat [Pd(II)] Catalyst (e.g., Pd(OPiv)₂) Coordination Coordination to Pyridine Nitrogen Pd_II_cat->Coordination CMD_step Concerted Metalation- Deprotonation (CMD) Coordination->CMD_step PivO⁻ assists C6-H cleavage Palladacycle C6-Palladacycle Intermediate CMD_step->Palladacycle Oxidative_Add Oxidative Addition of Ar-Br Palladacycle->Oxidative_Add Pd_IV_int [Pd(IV)] Intermediate Oxidative_Add->Pd_IV_int Reductive_Elim Reductive Elimination Pd_IV_int->Reductive_Elim Forms C-C bond Reductive_Elim->Pd_II_cat Catalyst Regeneration Product C6-Arylated Pyridine Reductive_Elim->Product Substrate This compound Substrate->Coordination ArylHalide Aryl Bromide ArylHalide->Oxidative_Add

Caption: Simplified CMD pathway for Pd-catalyzed C6-arylation.

Protocol 3.1: Palladium-Catalyzed Direct Arylation at C6

Materials & Equipment:

Reagent/Equipment Purpose
Oven-dried screw-cap vial Inert atmosphere reaction vessel
Magnetic stirrer and stir bar Agitation
Argon or Nitrogen atmosphere Maintain inert atmosphere
This compound Substrate
Aryl bromide Coupling partner
Pd(OAc)₂ Catalyst precursor
Pivalic acid (PivOH) Additive/Proton shuttle
K₂CO₃ (anhydrous, powdered) Base
Dimethylacetamide (DMA, anhydrous) Solvent
Standard glassware for workup Extraction and purification

| Celite®, Silica gel | Filtration and chromatography |

Procedure:

  • Vessel Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv).

  • Reagent Loading: Add the aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), pivalic acid (0.15 mmol, 30 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMA (2 mL) via syringe.

  • Reaction: Tightly seal the vial with a Teflon-lined cap and stir the mixture vigorously at 120-140 °C for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the desired 6-aryl-2,3,4-tribromopyridine.

Part 4: Summary and Outlook

The selective C-H activation of this compound is a challenging yet highly rewarding endeavor. By carefully selecting the transition metal catalyst and understanding the governing reaction mechanisms, chemists can achieve regioselective functionalization at either the C5 or C6 position, opening doors to novel chemical space.

FeatureIridium-Catalyzed BorylationPalladium-Catalyzed Direct Arylation
Primary Target Site C5 (Sterically controlled)C6 (Nitrogen-directed)
Typical Catalyst [Ir(cod)OMe]₂ / dtbpyPd(OAc)₂
Key Mechanism Ir(III)/Ir(V) Oxidative AdditionConcerted Metalation-Deprotonation (CMD)
Key Additive None requiredPivalic Acid
Product Functionality Boronic Ester (for further coupling)Direct C-C or C-N bond
Key Advantage Access to a versatile synthetic handleDirect, atom-economical bond formation

Future work in this area will likely focus on expanding the scope of coupling partners, developing more efficient and lower-loading catalyst systems, and exploring enantioselective transformations where applicable. The protocols and principles outlined herein provide a robust foundation for researchers and drug development professionals to build upon in their synthesis of next-generation functional molecules.

References

  • eScholarship.org. Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. [Link]

  • PubMed. Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides. [Link]

  • PMC. Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. [Link]

  • MSU Chemistry. Merging Iridium-Catalyzed C−H Borylations with Palladium. [Link]

  • PMC. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. [Link]

  • Semantic Scholar. [PDF] Iridium-catalyzed C-H borylation of pyridines. [Link]

  • YouTube. The main mechanisms of C-H activation. [Link]

  • Illinois Chemistry. IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant. [Link]

  • RSC Publishing. Iridium-catalyzed C–H borylation of pyridines. [Link]

  • RSC Publishing. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

  • ACS Publications. Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. [Link]

  • PMC. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. [Link]

  • RSC Publishing. C–H functionalization of pyridines. [Link]

  • MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]

Sources

Application Note: Precision Synthesis of 3-Bromo-2,4-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-2,4-disubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical linchpin for the synthesis of fused heterocycles (e.g., azaindoles, naphthyridines) and polysubstituted kinase inhibitors. The 3-position bromine provides an orthogonal handle for cross-coupling (Suzuki, Stille) or metallation, distinct from the electrophilic sites at C2 and C4.

However, accessing this substitution pattern is non-trivial. Direct electrophilic aromatic substitution (SEAr) of electron-deficient pyridines is sluggish and typically favors the C3 position only if C2/C4 are electron-donating—yet, in such cases, steric hindrance often diverts regioselectivity to C5.

This guide details the "Anchor & Displace" strategy , a robust, self-validating protocol that circumvents these regiochemical ambiguities. By utilizing the Directed Ortho Metallation (DoM) of 2,4-dichloropyridine followed by nucleophilic aromatic substitution (SNAr), researchers can reliably access a wide chemical space of 3-bromo-2,4-disubstituted analogs.

Strategic Analysis & Mechanism

The Regioselectivity Paradox

In pyridine synthesis, two competing forces dictate regioselectivity:

  • Electronic Activation (SEAr): Electron-donating groups (EDGs) at C2/C4 direct electrophiles to C3 (ortho) or C5 (para). Sterics usually favor C5.

  • Acidifying Effects (DoM): Electronegative groups (halogens) at C2/C4 inductively acidify the C3 proton, creating a "lithiation pocket."

The Solution: We utilize the DoM pathway on 2,4-dichloropyridine. The C3 proton is uniquely acidified by the combined inductive effects (-I) of the flanking chlorine atoms, allowing for exclusive C3-lithiation at -78°C without competitive addition to the azomethine bond.

Mechanistic Pathway (Graphviz Visualization)

G cluster_0 Critical Control Point: Temperature < -75°C Start 2,4-Dichloropyridine Inter 3-Lithio-2,4-dichloropyridine (Stabilized Anion) Start->Inter C3 Deprotonation (Inductive Effect) LDA LDA (Base) -78°C, THF LDA->Inter Product 3-Bromo-2,4-dichloropyridine (The 'Anchor') Inter->Product Li/Br Exchange Trap Electrophile (CBr4 or Br2) Trap->Product

Figure 1: The regioselective lithiation-trapping mechanism. The C3 position is thermodynamically activated for deprotonation by the flanking chlorines.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromo-2,4-dichloropyridine

Objective: Create the core scaffold via site-selective lithiation. Scale: 10.0 mmol basis (scalable to >100g).

Reagents & Equipment[1][2][3]
  • Substrate: 2,4-Dichloropyridine (1.48 g, 10 mmol).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (Use fresh or titrated).

  • Electrophile: Carbon Tetrabromide (CBr4) or Bromine (Br2).

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).

  • Apparatus: Flame-dried 3-neck flask, internal temperature probe, N2/Ar atmosphere.

Step-by-Step Procedure
  • System Prep: Charge the flask with anhydrous THF (30 mL) and 2,4-dichloropyridine (1.48 g). Cool to -78°C (dry ice/acetone bath). Ensure internal temp is stable.

  • Lithiation: Add LDA (1.1 equiv, 5.5 mL of 2.0 M solution) dropwise via syringe pump or pressure-equalizing funnel over 15 minutes.

    • Critical: Maintain internal temperature below -70°C. Exceeding this triggers "Halogen Dance" or nucleophilic attack.

  • Incubation: Stir at -78°C for 30–45 minutes. The solution typically turns a yellow/orange color, indicating the formation of the 3-lithio species.

  • Trapping: Dissolve CBr4 (3.65 g, 1.1 equiv) in minimal THF (5 mL). Add this solution dropwise to the lithiated mixture at -78°C.

    • Observation: The color should fade or shift as the anion is quenched.

  • Warm-up: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

  • Quench & Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

  • Purification: Flash column chromatography (Hexanes/EtOAc, typically 95:5 to 90:10).

    • Yield Target: 85–92%.[5]

    • QC:1H NMR (CDCl3) should show two doublets (C5-H and C6-H) with ortho-coupling (~5.0 Hz).

Protocol B: Orthogonal Functionalization (SNAr)

Objective: Convert the dichloropyridine "Anchor" into 3-bromo-2,4-dialkoxy or diamino derivatives.

Scenario: Synthesis of 3-Bromo-2,4-dimethoxypyridine

Direct bromination of 2,4-dimethoxypyridine often yields the 5-bromo isomer. This SNAr route guarantees the 3-bromo regiochemistry.

  • Reaction: Dissolve 3-bromo-2,4-dichloropyridine (1.0 equiv) in MeOH.

  • Nucleophile: Add NaOMe (2.5 equiv, 25% wt in MeOH).

  • Conditions: Reflux (65°C) for 4–6 hours.

    • Note: The C4-Cl is significantly more reactive than C2-Cl due to the lower steric hindrance of the adjacent ring nitrogen compared to the C3-Br. Monitoring may show the 4-methoxy-2-chloro intermediate first.

  • Workup: Concentrate MeOH, dilute with water, extract with DCM.

  • Outcome: 3-Bromo-2,4-dimethoxypyridine.

Data Summary & Troubleshooting

Comparison of Synthetic Routes
MethodSubstrateKey ReagentRegioselectivityPrimary Risk
Protocol A (DoM) 2,4-DichloropyridineLDA / -78°CExclusive C3 Temp control (Halogen Dance if >-60°C)
Direct SEAr 2,4-DimethoxypyridineNBS / MeCNMixed / C5 Major Wrong isomer (5-bromo)
Halogen Dance 2,5-DibromopyridineLDA / -78°CC3 / C4 Complex mixtures; requires precise stoichiometry
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Mixture of isomers (3-Br and 5-Br) Temperature spike during lithiation.Ensure internal probe reads <-70°C during LDA addition.
Low Yield (<50%) Moisture in THF; quenched anion.Distill THF over Na/Benzophenone; check N2 lines.
"Scrambled" Halogens Halogen Dance mechanism active.Reduce incubation time of lithio-species; keep strictly cold.
Incomplete SNAr C2-Cl is sluggish.Use stronger conditions (e.g., NaH/THF instead of NaOMe/MeOH) or microwave irradiation.

Workflow Visualization

Workflow Start Start: 2,4-Dichloropyridine Step1 Step 1: Lithiation (LDA, -78°C) Start->Step1 Step2 Step 2: Bromination (CBr4) Step1->Step2 Intermediate Intermediate: 3-Bromo-2,4-dichloropyridine Step2->Intermediate Branch1 Path A: S_NAr (Alkoxides) Target: 2,4-Dialkoxy analogs Intermediate->Branch1 Branch2 Path B: S_NAr (Amines) Target: 2,4-Diamino analogs Intermediate->Branch2 Branch3 Path C: Suzuki Coupling (Selective at C3-Br?) Intermediate->Branch3  Requires optimization Warning Note: C2/C4 Chlorines are more reactive to S_NAr than C3-Br Intermediate->Warning

Figure 2: Divergent synthesis workflow. The 3-bromo-2,4-dichloro intermediate serves as the universal precursor.

References

  • Schlosser, M., & Mongin, F. (2007).[6] Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews, 36(8), 1161–1172. [Link]

  • Gros, P. C., & Fort, Y. (2002).[7] n-BuLi/LiDMAE: A New Reagent for the Regioselective Lithiation of Pyridines. Journal of the American Chemical Society.[8] (Context on directing groups). [Link]

  • Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.[2][3] Zeitschrift für Naturforschung B, 68(5-6), 411–422. [Link]

  • Schnürch, M., et al. (2007).[6] Halogen Dance Reactions—A Review. Chemical Reviews, 107(12), 5596–5652. [Link]

Sources

Troubleshooting & Optimization

separating 2,3,4-tribromopyridine from 2,4-dibromopyridine byproduct

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 2,3,4-tribromopyridine (2,3,4-TBP) contaminated with 2,4-dibromopyridine (2,4-DBP) . This mixture typically arises from two scenarios:

  • Lithiation/Trapping: The synthesis of 2,3,4-TBP via C3-lithiation of 2,4-DBP, resulting in unreacted starting material.

  • Bromination Byproduct: The synthesis of 2,4-DBP from 2,4-dihydroxypyridine, where 2,3,4-TBP forms as an over-brominated byproduct [1].

The separation is challenging due to similar polarities, but it is solvable by exploiting the significant difference in Melting Points (MP) and subtle differences in Basicity (pKa) .

Module 1: Critical Properties & Separation Logic

Before attempting purification, understand the physical levers available to you.

Property2,4-Dibromopyridine (Impurity)This compound (Target)The Separation Lever
Melting Point 35–40 °C [2]84–86 °C [1]Primary: The target is a stable solid; the impurity is a low-melting solid. Recrystallization is highly effective.
Polarity (TLC) ModerateSlightly LowerSecondary: The extra bromine at C3 increases lipophilicity slightly.
Basicity (pKa) Weak Base (pKa ~1–2)Very Weak Base (pKa < 0)Advanced: The C3-Br sterically and electronically deactivates the nitrogen. 2,4-DBP is more easily protonated.

Module 2: Troubleshooting & FAQs

Q1: My TLC spots are overlapping. How do I visualize the separation?

Diagnosis: Standard Ethyl Acetate/Hexane systems often fail to resolve poly-halogenated pyridines because the polarities are too similar. Solution: Switch to a Dichloromethane (DCM) / Hexane system.

  • Recommendation: Run TLC in 30% DCM in Hexane .

  • Why? DCM interacts better with the polarizable bromine atoms than EtOAc, often improving resolution (ΔRf). 2,3,4-TBP usually elutes faster (higher Rf) than 2,4-DBP due to higher lipophilicity.

Q2: Can I avoid running a column?

Answer: Yes, if your crude purity is >70%. Because 2,4-DBP melts near room temperature (35–40 °C) and 2,3,4-TBP melts at ~86 °C, recrystallization is the most efficient method.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Protocol: Dissolve the mixture in hot EtOH. Cool slowly to 0 °C. The 2,3,4-TBP will crystallize as white needles, while the 2,4-DBP (impurities) tends to stay in the mother liquor due to its low melting point.

Q3: I tried acid extraction, but I lost my product. What happened?

Diagnosis: You likely used an acid that was too strong (e.g., 6M HCl) or a volume that was too large, protonating both species. Refined Protocol: Use pH-Controlled Washing .

  • 2,4-DBP is slightly more basic than 2,3,4-TBP.

  • Wash the organic layer (DCM) with 0.5 M HCl (cold).

  • Theory: The 2,4-DBP (less sterically hindered N) will preferentially partition into the aqueous phase as the hydrochloride salt. The 2,3,4-TBP (highly deactivated N) will remain in the organic layer.

Module 3: Experimental Protocols

Method A: Recrystallization (Recommended for Scale >1g)

Best for: Crude mixtures containing >60% Target.

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) (approx. 5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78 °C) until fully dissolved. If insolubles remain, filter hot.

  • Cooling: Remove from heat and let stand at room temperature for 2 hours. Then move to a 4 °C fridge for 4 hours.

    • Critical Step: Do not plunge directly into ice; rapid cooling traps the oily 2,4-DBP impurity inside the crystal lattice.

  • Filtration: Filter the white needles. Wash with cold (-20 °C) Hexane .

  • Drying: Vacuum dry. 2,4-DBP is somewhat volatile and traces may sublime off under high vacuum.

Method B: Flash Chromatography (Purification of Low-Grade Material)

Best for: Crude mixtures containing <60% Target or oily residues.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Dichloromethane (DCM) in Hexane .

    • Start: 100% Hexane (1 CV - Column Volume).

    • Ramp: 0% to 40% DCM over 10 CV.

    • Elution: 2,3,4-TBP elutes first; 2,4-DBP elutes second.

  • Loading: Dry load on Celite or Silica is preferred over liquid loading to prevent band broadening.

Module 4: Decision Logic (Visualization)

The following flowchart illustrates the decision-making process for selecting the optimal purification route based on the state of your crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (2,3,4-TBP + 2,4-DBP) Analyze Analyze Purity (1H NMR / TLC) Start->Analyze Decision1 Is Target (TBP) > 70%? Analyze->Decision1 Recryst Method A: Recrystallization (Solvent: Ethanol) Decision1->Recryst Yes (Solid dominant) Column Method B: Flash Chromatography (Solvent: DCM/Hexane) Decision1->Column No (Oily/Complex mix) Check Check Mother Liquor / Fractions Recryst->Check Filtrate Result1 Pure 2,3,4-TBP (White Needles, mp 84-86°C) Recryst->Result1 Crystals Column->Result1 Early Fractions Result2 Recovered 2,4-DBP (Recycle if needed) Column->Result2 Late Fractions Check->Column If significant product remains

Figure 1: Decision matrix for the purification of this compound based on crude purity levels.

References

  • Pu, S., et al. (2008).[1] "Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine." Heterocycles, 75(1), 86.

  • Sigma-Aldrich. (n.d.). "Product Specification: 2,4-Dibromopyridine."

  • Schlosser, M., et al. (2005). "The regioselective functionalization of chloropyridines and bromopyridines." European Journal of Organic Chemistry, 2005(8), 1543–1554.

Sources

Technical Support Center: 2,3,4-Tribromopyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support document, designed for senior researchers requiring actionable, high-level intervention for the synthesis of 2,3,4-tribromopyridine .

Ticket ID: #PYR-Br3-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Synthesizing this compound is deceptively difficult due to the "Halogen Dance" (HD) phenomenon. Standard electrophilic bromination fails to achieve this substitution pattern selectively. The only reliable high-yield route is Directed Ortho Metalation (DoM) under strict kinetic control.

This guide addresses the three primary failure modes reported by users:

  • Regioisomeric Scrambling: Formation of thermodynamically stable 2,3,5- or 2,4,5-isomers via base-catalyzed migration.

  • Low Conversion: Failure to access the sterically crowded C3 or C4 positions.

  • Purification Bottlenecks: Inability to separate isomers with nearly identical

    
     values.
    

Module 1: The "Gold Standard" Protocol (DoM Route)

Recommendation: We strongly advise against starting from 2-aminopyridine (Sandmeyer route) due to poor regioselectivity for the 2,3,4-pattern. The highest yield is achieved via C3-lithiation of 2,4-dibromopyridine .

The Logic (Why this works)

The C3 proton in 2,4-dibromopyridine is the most acidic site (ortho to two bromine atoms). However, it is sterically crowded.

  • Kinetic Control: At -78°C, LDA removes the C3 proton.

  • Thermodynamic Risk: If the reaction warms above -60°C before quenching, the lithiated species undergoes a "Halogen Dance," moving the lithium to the C6 position (ortho to Nitrogen) or scrambling the bromines to form the 2,4,5-isomer.

Step-by-Step Workflow

Reagents:

  • Substrate: 2,4-Dibromopyridine (1.0 eq)[1]

  • Base: LDA (Lithium Diisopropylamide) (1.1 eq) — Freshly prepared is mandatory.

  • Electrophile:

    
     or 
    
    
    
    (1.2 eq)
  • Solvent: Anhydrous THF

Protocol:

  • System Prep: Flame-dry a 3-neck flask. Maintain internal temperature monitoring (do not rely on bath temp).

  • Base Generation: Generate LDA in situ at 0°C (diisopropylamine +

    
    -BuLi). Cool to -78°C .[2]
    
  • Addition: Add 2,4-dibromopyridine (dissolved in THF) dropwise over 20 mins.

    • Critical: Internal temp must not rise above -70°C.

  • Metalation: Stir at -78°C for exactly 30 minutes .

    • Warning: Extending this time increases the risk of isomerization.

  • Quench: Add

    
     (or 
    
    
    
    in THF) rapidly.
  • Workup: Allow to warm to RT, quench with sat.

    
     (to remove excess bromine).
    
Visual Workflow (Graphviz)

DoM_Pathway SM 2,4-Dibromopyridine LDA LDA / THF (-78°C) SM->LDA Int 3-Lithio-2,4-dibromopyridine (Kinetic Intermediate) LDA->Int Deprotonation (C3 Acidity) Dance Halogen Dance (Thermodynamic Scramble) Int->Dance Warm > -60°C or Long Time Quench Electrophile (Br2 or CBr4) Int->Quench < 45 mins @ -78°C Byproduct 2,4,5- / 2,3,6-Isomers Dance->Byproduct Irreversible Product This compound Quench->Product High Yield

Caption: Figure 1. Kinetic vs. Thermodynamic pathways in the lithiation of 2,4-dibromopyridine. Success depends on trapping the intermediate before the 'Dance' occurs.

Module 2: Troubleshooting & FAQs

Direct answers to common user tickets.

Q1: "I am getting a mixture of 2,3,4- and 2,4,5-tribromopyridine. Why?"

Diagnosis: You have triggered the Halogen Dance (HD) . Mechanism: The HD is driven by the formation of a more stable lithiated species. The 3-lithio species (formed first) is sandwiched between two bromines. This is sterically strained. If the system has enough energy (temperature > -60°C), the lithium will migrate to the C6 position (stabilized by the ring nitrogen) or cause the bromine to migrate to C5. The Fix:

  • Check Thermometer: Ensure your internal probe is calibrated.

  • Quench Faster: Do not stir the lithiated species for >45 minutes.

  • Switch Reagents: If LDA is causing issues, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). LiTMP is bulkier and less nucleophilic, often providing cleaner kinetic deprotonation.

Q2: "My yield is <30%. The starting material is unreacted."

Diagnosis: Incomplete lithiation due to "Base Kill." Cause: 2,4-dibromopyridine is electron-deficient and prone to nucleophilic attack by


-BuLi if the LDA formation is incomplete.
The Fix: 
  • Titrate

    
    -BuLi:  Never assume the bottle concentration is accurate.
    
  • Excess Base: Use 1.15 eq of LDA.

  • Reverse Addition: Ensure the base is fully cooled before adding the pyridine.

Q3: "I cannot separate the 2,3,4-isomer from the 2,4,5-isomer by column."

Diagnosis: Isostructural halopyridines have nearly identical dipole moments. The Fix:

  • Solvent System: Do not use pure Hexane/EtOAc. Use DCM/Hexane (40:60) . The chlorinated solvent interacts differently with the pyridine nitrogen, often improving separation.

  • Crystallization: this compound has a melting point of ~86°C. Recrystallization from Ethanol (EtOH) is often effective for removing the 2,4,5-isomer (which stays in the mother liquor).

Module 3: The "Halogen Dance" Mechanism

Understanding this failure mode is critical for prevention. The diagram below illustrates how the bromine atom physically migrates across the ring if the reaction is not kept cold.

Halogen_Dance Step1 3-Lithio-2,4-dibromopyridine (Kinetic Species) Step2 Bromine Migration (Intermolecular Transfer) Step1->Step2 Warming (> -60°C) Step3 6-Lithio-2,4-dibromopyridine (Thermodynamic Species) Step2->Step3 Stabilization by N-atom

Caption: Figure 2. Simplified mechanism of the Halogen Dance. The lithium seeks the position adjacent to the ring nitrogen (C6) or a less crowded position (C5).

Data Summary: Optimization Parameters

ParameterKinetic Control (Target: 2,3,4-Br3)Thermodynamic Control (Target: Dance Products)
Temperature -78°C to -100°C -40°C to 0°C
Time (Lithiation) 15 - 30 mins > 2 hours
Base LiTMP (Preferred) or LDALDA
Quench ImmediateDelayed
Starting Material 2,4-Dibromopyridine2,5-Dibromopyridine

References

  • Schlosser, M., & Mongin, F. (2007). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews.

    • Core Reference: Establishes the rules of kinetic vs.
  • Gribble, G. W., & Saulnier, M. G. (1994). Lithiation of Halopyridines. Heterocycles. Validation: Confirms the C3-lithiation preference for 2,4-dihalopyridines.
  • Schnürch, M., & Spina, M. (2007). Halogen Dance Reactions on Pyridines. Journal of Organic Chemistry.

    • Troubleshooting: Detailed mechanism of the halogen dance side-reactions.
  • Parham, W. E., & Piccirilli, R. M. (1977). Selective Halogen-Lithium Exchange in Bromopyridines. Journal of Organic Chemistry.

Sources

Technical Support Center: Solvent Selection for 2,3,4-Tribromopyridine Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LITH-PYR-234-SOLV Subject: Optimization of Solvent Systems for Regioselective Lithiation of 2,3,4-Tribromopyridine Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division

Executive Summary: The "Halogen Dance" Challenge

Working with This compound presents a classic but treacherous challenge in organolithium chemistry: the Halogen Dance (HD) .

In polyhalogenated pyridines, the initial lithium-halogen exchange is kinetically controlled, typically occurring at the most electron-deficient or sterically relieved position (often C3 or C2). However, this lithiated intermediate is highly unstable. In polar solvents or at elevated temperatures, the lithium atom rapidly migrates to a thermodynamically more stable position (isomerization) while the halogens "dance" to new positions.

Your solvent choice is the primary switch between Kinetic Control (retention of regiochemistry) and Thermodynamic Control (isomerization).

Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your target regioisomer.

ParameterToluene (with Et₂O/Hex) Diethyl Ether (Et₂O) Tetrahydrofuran (THF)
Primary Mechanism Kinetic Control Kinetic Control Thermodynamic Control
Halogen Dance Risk Low (Suppressed)ModerateHigh (Promoted)
Solubility Good (for starting material)ModerateExcellent
Coordination Non-coordinatingWeakly coordinatingStrongly coordinating
Freezing Point -95°C (Excellent for -78°C)-116°C-108°C
Recommended For Trapping the initial C3-Li or C2-Li species.General purpose; often used as cosolvent with Toluene.Intentionally driving isomerization to C4-Li (Thermodynamic).
Critical Note Requires a coordinating cosolvent (e.g., minimal THF or Et₂O) for n-BuLi reactivity.Prone to precipitation of lithiated species.Warning: Even at -78°C, HD can occur within minutes.

Decision Logic: The Solvent Workflow

The following decision tree illustrates the critical path for solvent selection to ensure regiochemical integrity.

SolventSelection Start Target: Functionalize this compound Target Which position is your target? Start->Target Kinetic Kinetic Product (Likely C3 or C2) Target->Kinetic Initial Exchange Site Thermo Thermodynamic Product (Likely C4) Target->Thermo Stable Anion Site Solv_Kinetic Solvent: Toluene / Et2O (4:1) Temp: -78°C to -90°C Kinetic->Solv_Kinetic Action_Kinetic Fast Exchange (< 5 min) Immediate Quench Solv_Kinetic->Action_Kinetic Solv_Thermo Solvent: THF Temp: -78°C -> -40°C Thermo->Solv_Thermo Action_Thermo Allow Isomerization (Halogen Dance) Solv_Thermo->Action_Thermo

Figure 1: Decision tree for solvent selection based on desired regioselectivity.

Standard Operating Procedures (SOPs)

Protocol A: Kinetic Control (Suppressing the Dance)

Goal: Functionalize the C3 position (most labile due to flanking Br atoms) without migration.

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Solvent: Dissolve this compound (1.0 eq) in anhydrous Toluene (0.1 M concentration). Add Et₂O (10-20% v/v) to aid solubility and Li-exchange kinetics without promoting the dance.

  • Cooling: Cool strictly to -78°C (or -95°C using MeOH/LiN₂ slush if available).

  • Exchange: Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise over 10 minutes via syringe pump.

    • Note: Do not use t-BuLi unless necessary; n-BuLi is sufficient for Br-exchange and less prone to side reactions.

  • Incubation: Stir for maximum 2-5 minutes . The exchange at C3 is extremely fast. Prolonged stirring allows the Li to migrate to C4.

  • Quench: Add the electrophile (dissolved in Toluene) rapidly.

  • Workup: Allow to warm to RT, quench with NH₄Cl(aq).

Protocol B: Thermodynamic Control (Promoting the Dance)

Goal: Functionalize the C4 position (thermodynamic sink).

  • Preparation: Flame-dry flask under Argon.

  • Solvent: Dissolve substrate in anhydrous THF .

  • Cooling: Cool to -78°C .

  • Exchange: Add LDA (1.1 eq) or n-BuLi (1.05 eq).

    • Mechanism:[1][2][3][4] LDA favors deprotonation-triggered dance; n-BuLi favors exchange-triggered dance.

  • The Dance: Stir at -78°C for 30 minutes, or allow to warm to -40°C for 15 minutes. This thermal energy + polar solvent drives the Li to the most stable position (C4, flanked by only one Br and stabilized by resonance).

  • Quench: Add electrophile.

Troubleshooting & FAQs

Q1: I am observing a mixture of regioisomers. How do I fix this?

  • Diagnosis: The "Halogen Dance" is partially occurring.

  • Fix: Switch to pure Toluene (with minimal Et₂O). Lower the temperature to -90°C. Reduce the time between n-BuLi addition and electrophile quench. If using THF, you are likely in a "transition zone" between kinetic and thermodynamic control—switch to non-polar solvents.

Q2: My starting material precipitates at -78°C in Toluene.

  • Fix: this compound has limited solubility in cold alkanes.

    • Option A: Increase the Et₂O ratio (up to 30%).

    • Option B: Use a "inverse addition" technique (cannulate the substrate solution into the pre-cooled n-BuLi solution), though this risks over-lithiation.

    • Option C (Recommended): Use Methylcyclohexane instead of Hexanes/Toluene if available, or keep the concentration dilute (<0.05 M).

Q3: Can I use Turbo-Grignard (i-PrMgCl·LiCl) instead?

  • Insight: Yes. Turbo-Grignard is excellent for this. It performs Br-Mg exchange at higher temperatures (e.g., -20°C or 0°C) without triggering the halogen dance as aggressively as Li-reagents.

  • Benefit: The C-Mg bond is more covalent and less prone to isomerization than the C-Li bond. This is the safest method for scale-up.

Mechanistic Visualization: The Halogen Dance

Understanding the migration path is crucial for troubleshooting.

HalogenDance SM This compound Kinetic 3-Lithio-2,4-dibromopyridine (Kinetic Intermediate) SM->Kinetic n-BuLi, -78°C (Fast Exchange) Kinetic->Kinetic Locked by Toluene Transition Isomerization (Halogen Dance) Kinetic->Transition Polar Solvent (THF) or Warm Temp Thermo 4-Lithio-2,3-dibromopyridine (Thermodynamic Product) Transition->Thermo Migration of Li

Figure 2: The migration pathway from Kinetic (C3) to Thermodynamic (C4) lithiation.

References

  • Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations.Angewandte Chemie International Edition , 44(3), 376–393. Link

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review.Chemical Society Reviews , 36(7), 1046–1057. Link

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Halopyridines.[5][6]Tetrahedron Letters , 33(51), 7961-7964. (Foundational work on halopyridine lithiation regioselectivity).

  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines).Tetrahedron , 57(19), 4059–4090. Link

  • Bao, J., & Wulff, W. D. (2014). Solvent Effects in the Lithiation of 2,3-Dibromopyridine.[7][8]Journal of the American Chemical Society , 136(3), 1085–1088. (Demonstrates the Toluene vs. THF switch for polybrominated systems).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2,3,4-Tribromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of synthetic chemistry and drug discovery, the precise structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for determining the structure of organic molecules in solution. This guide provides a detailed analysis of the ¹H NMR chemical shifts of 2,3,4-tribromopyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific compound, this guide will utilize high-quality predicted data and place it in a comparative context with experimentally determined spectra of related brominated pyridines.

Understanding the ¹H NMR Spectrum of this compound: A Predicted Analysis

The structure of this compound dictates a simple yet informative ¹H NMR spectrum. With three of the four aromatic protons of the parent pyridine ring substituted with bromine atoms, only two protons remain, leading to a readily interpretable spectrum.

Based on established NMR prediction algorithms, the ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show two signals in the aromatic region.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-5~ 7.5 - 7.7Doublet~ 5.0 - 5.5
H-6~ 8.2 - 8.4Doublet~ 5.0 - 5.5

The expected spectrum consists of two doublets, corresponding to the two remaining adjacent protons, H-5 and H-6. The proton at the C-6 position (H-6), being ortho to the nitrogen atom, is anticipated to be the most deshielded and therefore resonate at a higher chemical shift (downfield). The bromine atoms at positions 2, 3, and 4 exert a significant electronic influence on the pyridine ring. Their electron-withdrawing inductive effects contribute to the overall deshielding of the remaining ring protons.

Comparative Analysis: The Influence of Bromine Substitution Patterns

To better understand the predicted spectrum of this compound, it is instructive to compare it with the experimental ¹H NMR data of other brominated pyridines. This comparison highlights the impact of the number and position of bromine substituents on the chemical shifts of the pyridine protons.

Mono-substituted Bromopyridines
  • 2-Bromopyridine : The proton at the C-6 position is the most deshielded due to its proximity to the electronegative nitrogen atom. The remaining protons appear at progressively lower chemical shifts.

  • 3-Bromopyridine : The proton at C-2 is the most deshielded, followed by H-6. The bromine at C-3 influences the electronic environment of all other protons.[1]

  • 4-Bromopyridine : The protons at C-2 and C-6 are chemically equivalent and appear as a single doublet, as do the protons at C-3 and C-5.

Di-substituted Bromopyridine
  • 2,4-Dibromopyridine : The presence of two bromine atoms further deshields the remaining protons. The proton at C-6 remains the most downfield signal. The signals for H-3 and H-5 are distinct and show characteristic coupling.[2]

The following table summarizes the experimental ¹H NMR data for these comparative compounds.

Experimental ¹H NMR Data for Selected Brominated Pyridines (in CDCl₃)

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)
2-Bromopyridine[3]-~ 7.26~ 7.56~ 7.49~ 8.36
3-Bromopyridine[1]~ 8.68-~ 7.80~ 7.19~ 8.52
2,4-Dibromopyridine[2]-7.71 (d, J=1.4 Hz)-7.43 (dd, J=5.3, 1.4 Hz)8.21 (d, J=5.3 Hz)
This compound - - - ~ 7.6 (predicted) ~ 8.3 (predicted)

This comparative data illustrates a clear trend: increasing bromine substitution leads to a general downfield shift of the remaining proton signals due to the inductive electron-withdrawing effect of the bromine atoms. The position of the protons relative to the nitrogen atom and the bromine substituents finely tunes their specific chemical shifts.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers aiming to acquire experimental data for this compound or related compounds, the following protocol provides a standardized methodology.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. NMR Instrument Parameters (300 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Number of Scans: 16 to 64, depending on the sample concentration.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time: 3-4 seconds.
  • Spectral Width: -2 to 12 ppm.
  • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
  • Integrate the signals to determine the relative ratios of the protons.
  • Analyze the multiplicities and coupling constants to confirm the proton assignments.

Visualizing Structural Relationships

The following diagrams illustrate the structure of this compound and a conceptual workflow for its ¹H NMR analysis.

Caption: Molecular structure of this compound.

G A Acquire 1D ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Chemical Shift Scale B->C D Identify Signals (Two Doublets) C->D E Assign H-6 (Downfield) and H-5 (Upfield) D->E F Measure Coupling Constant (J_H5-H6) E->F G Compare with Predicted and Analogue Data F->G H Confirm Structure G->H

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Tribromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of tribromopyridine isomers. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of these compounds in complex matrices, a common challenge in pharmaceutical development, environmental analysis, and materials science. This document will compare and contrast the fragmentation behavior of different tribromopyridine isomers, supported by experimental data, and provide a foundational protocol for their analysis.

Introduction: The Analytical Imperative for Tribromopyridine Characterization

Tribromopyridines are a class of halogenated heterocyclic compounds that serve as important building blocks in the synthesis of pharmaceuticals and agrochemicals. Their isomeric forms, differing only in the substitution pattern of the three bromine atoms on the pyridine ring, can exhibit distinct chemical and biological properties. Consequently, the ability to differentiate between these isomers is of paramount importance.

Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose. Electron ionization (EI), a "hard" ionization technique, induces characteristic fragmentation of the parent molecule, generating a unique mass spectrum that serves as a molecular fingerprint.[1] This guide will delve into the nuances of these fragmentation patterns, providing a comparative framework for researchers working with these compounds.

Fundamental Principles of Tribromopyridine Fragmentation in EI-MS

The fragmentation of tribromopyridines under electron ionization is governed by several key principles inherent to the mass spectrometry of halogenated aromatic compounds.

The Isotopic Signature of Bromine

A defining characteristic of bromine-containing compounds in mass spectrometry is the presence of two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (50.69% and 49.31%, respectively).[2] This results in a distinctive isotopic pattern for the molecular ion (M+•) and any bromine-containing fragment ions. For a molecule with three bromine atoms, the molecular ion region will exhibit a characteristic cluster of peaks at M+•, [M+2]+•, [M+4]+•, and [M+6]+• with a theoretical intensity ratio of approximately 1:3:3:1. This pattern is a powerful diagnostic tool for confirming the presence of three bromine atoms in an unknown analyte.

General Fragmentation Pathways

The fragmentation of the tribromopyridine molecular ion is primarily driven by the stability of the resulting fragment ions and neutral losses. Key fragmentation reactions include:

  • Loss of a Bromine Radical (•Br): This is often a primary and significant fragmentation pathway, leading to the formation of a dibromopyridinium cation. The relative ease of this loss can be influenced by the position of the bromine atom on the pyridine ring.

  • Sequential Loss of Bromine: Following the initial loss of a bromine atom, subsequent losses of bromine can occur, leading to monobromopyridinium and pyridinium cations.

  • Loss of HBr: The elimination of a hydrogen bromide molecule is another common fragmentation route.

  • Ring Fission: The stable aromatic pyridine ring can also undergo fragmentation, leading to the formation of smaller, characteristic ions. This often involves the loss of neutral molecules like HCN.

Comparative Fragmentation Analysis of Tribromopyridine Isomers

While general fragmentation principles apply to all tribromopyridine isomers, the substitution pattern can influence the relative abundance of fragment ions, providing a basis for differentiation. This section will compare the expected fragmentation patterns of two representative isomers: 2,3,5-tribromopyridine and 2,4,6-tribromopyridine, based on established fragmentation mechanisms and available spectral data.

Mass Spectral Data

The following table summarizes the key ions observed in the electron ionization mass spectra of 2,3,5-tribromopyridine and 3,5-dibromopyridine, as sourced from the NIST Chemistry WebBook.[3][4] While the full spectrum for 2,4,6-tribromopyridine is not directly available in the same format, its fragmentation can be inferred from general principles and comparison with related compounds.

m/z Proposed Fragment 2,3,5-Tribromopyridine (Relative Intensity) 3,5-Dibromopyridine (Relative Intensity) Notes
313/315/317/319[C5H2Br3N]+• (M+•)Present (Characteristic Isotopic Cluster)N/AMolecular ion cluster confirming three bromine atoms.
234/236/238[C5H2Br2N]+ProminentN/ALoss of a bromine radical (•Br).
235/237/239[C5H3Br2N]+• (M+•)N/AHighMolecular ion cluster of dibromopyridine.
155/157[C5H2BrN]+PresentPresentLoss of two bromine radicals.
156/158[C5H3BrN]+PresentProminentLoss of a bromine radical from dibromopyridine.
76[C5H2N]+PresentPresentLoss of all bromine atoms.
50[C4H2]+•PresentPresentRing fragmentation product.

Note: The relative intensities are qualitative descriptions based on typical EI spectra and may vary depending on the instrument and conditions.

Isomer-Specific Fragmentation: The "Ortho Effect" and Beyond

The relative position of the bromine atoms can influence fragmentation pathways. For instance, an "ortho effect," which has been observed in other halogenated aromatic compounds, could play a role.[5] This effect suggests that substituents in the ortho position to each other can interact during fragmentation, leading to unique neutral losses or fragment ions.

  • 2,4,6-Tribromopyridine: In this symmetrical isomer, the bromine atoms are in positions that might favor certain concerted elimination pathways. The loss of a bromine radical from the 2 or 6 position would be sterically similar.

  • 2,3,5-Tribromopyridine: The adjacent bromine atoms at the 2 and 3 positions could potentially lead to a more facile loss of Br2 or influence the subsequent fragmentation of the [M-Br]+ ion compared to the more isolated bromine at the 5-position.

A detailed comparison requires high-resolution mass spectrometry and tandem MS (MS/MS) experiments to confirm the elemental composition of fragments and elucidate fragmentation cascades.

Experimental Protocol: GC-MS Analysis of Tribromopyridines

This section provides a standardized protocol for the analysis of tribromopyridine samples using gas chromatography-mass spectrometry.

Objective: To separate and identify tribromopyridine isomers based on their retention times and mass spectral fragmentation patterns.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • Tribromopyridine standards (e.g., 2,3,5-tribromopyridine, 2,4,6-tribromopyridine)

  • High-purity solvent (e.g., acetone, hexane)

  • GC column suitable for halogenated compounds (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of each tribromopyridine isomer in the chosen solvent at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solutions to appropriate concentrations (e.g., 1-10 µg/mL).

    • Prepare a mixed isomer standard to evaluate chromatographic separation.

  • GC-MS Parameters (Typical Starting Conditions):

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 45-400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of each standard and sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the tribromopyridine isomers based on their retention times and by comparing their experimental mass spectra to a reference library (e.g., NIST).

    • Analyze the fragmentation patterns, paying close attention to the molecular ion cluster and the relative abundances of key fragment ions.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for a generic tribromopyridine molecule.

Fragmentation_Pathway M [C₅H₂Br₃N]⁺• (M⁺•) m/z 313, 315, 317, 319 M_Br [C₅H₂Br₂N]⁺ m/z 234, 236, 238 M->M_Br - •Br M_HBr [C₅HBr₂N]⁺• M->M_HBr - HBr M_2Br [C₅H₂BrN]⁺ m/z 155, 157 M_Br->M_2Br - •Br M_3Br [C₅H₂N]⁺ m/z 76 M_2Br->M_3Br - •Br Ring_Frag Smaller Fragments (e.g., C₄H₂⁺•, m/z 50) M_3Br->Ring_Frag - HCN

Sources

2,3,4-tribromopyridine vs 2,3,4-trichloropyridine reactivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,3,4-tribromopyridine and 2,3,4-trichloropyridine , designed for researchers in medicinal chemistry and process development.

Executive Summary & Decision Matrix

In the design of pyridine-based scaffolds, the choice between the tribromo and trichloro isotopologues is rarely arbitrary. It dictates the synthetic strategy: 2,3,4-trichloropyridine is a robust electrophile for electronically driven substitutions (


), whereas This compound  is a versatile platform for metal-mediated transformations (Li-exchange, Pd-coupling) and "Halogen Dance" rearrangements.
Quick Selection Guide
Feature2,3,4-Trichloropyridine This compound
Primary Reactivity Nucleophilic Aromatic Substitution (

)
Metal-Halogen Exchange & Cross-Coupling
C4 Selectivity (

)
High (Electronic control)Moderate (Competing C2 attack possible)
Pd-Catalyzed Coupling Requires activated ligands (e.g., phosphines)Facile with standard catalysts; site-selectivity is ligand-dependent
Lithiation Behavior Stable to "Halogen Dance" (mostly)High Risk/Opportunity for Halogen Dance (Isomerization)
Physical State Low-melting solid (43–47 °C)Higher-melting solid (86 °C)
Cost/Availability Generally cheaper, bulk commodityMore expensive, often synthesized in situ or on-demand

Physicochemical & Electronic Profile

Understanding the physical differences is critical for process handling and purification.

Property2,3,4-TrichloropyridineThis compoundImplication
Molecular Weight 182.43 g/mol 315.79 g/mol Atom economy penalty with Br.
Melting Point 43–47 °C 86 °C Tribromo is easier to handle as a solid; Trichloro may melt during warm filtration.
Bond Strength (C-X) ~95 kcal/mol (Strong)~68 kcal/mol (Weak)C-Cl resists oxidative addition; C-Br is labile.
Steric A-Value Cl: 0.43Br: 0.38 (Similar effective radius)Steric crowding at C3 affects C2/C4 access similarly.
Electronic Activation Map

The pyridine nitrogen creates a permanent dipole, depleting electron density at C2 and C4 (ortho/para positions).

  • Trichloro: The high electronegativity of Cl at C3 further acidifies the C4 position, making it a "hotspot" for nucleophiles.

  • Tribromo: The lower electronegativity of Br makes the ring slightly less electron-deficient than the trichloro analog, but the weak C-Br bonds open up radical and organometallic pathways.

Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )

This is the dominant reaction pathway for 2,3,4-trichloropyridine .

Mechanism & Regioselectivity

The reaction proceeds via a Meisenheimer complex.[1] The stability of the intermediate anion dictates selectivity.

  • C4 Attack: The negative charge is delocalized onto the ring Nitrogen (maximally stable).

  • C2 Attack: Also places charge on Nitrogen, but is sterically hindered by the C3-halogen.

  • C3 Attack: Impossible via

    
     (no resonance stabilization).
    

Experimental Insight: For 2,3,4-trichloropyridine , reaction with small nucleophiles (e.g., NaOMe, hydrazine) yields the 4-substituted product almost exclusively (>95:5 ratio). For This compound , while C4 is still favored, the larger size of Br at C3 and the weaker C-Br bond can sometimes lead to competing pathways or lower yields if the nucleophile is bulky.

SNAr_Selectivity Start 2,3,4-Trihalo Pyridine TS_C4 C4-Intermediate (Charge on N, Stable) Start->TS_C4 Fast (Electronic) TS_C2 C2-Intermediate (Steric Clash with C3) Start->TS_C2 Slow (Steric) Nu Nucleophile (Nu-) Nu->Start Prod_C4 4-Substituted Major Product TS_C4->Prod_C4 Prod_C2 2-Substituted Minor Product TS_C2->Prod_C2

Figure 1: Regioselectivity logic for


 reactions. C4 is electronically preferred and sterically accessible.

Reactivity Profile 2: Metal-Halogen Exchange & The "Halogen Dance"

This is the critical differentiator. This compound is prone to isomerization, while the trichloro analog is static.

The Halogen Dance (Base-Catalyzed Isomerization)

When treated with lithiating agents (LDA, LiTMP), bromopyridines undergo rapid halogen migration to form the thermodynamically most stable lithio-species.

  • Mechanism:

    
     exchange 
    
    
    
    Deprotonation adjacent to Hal
    
    
    Migration.
  • This compound: Can isomerize to 2,4,6-tribromopyridine or other isomers depending on the base and temperature.

  • 2,3,4-Trichloropyridine: The C-Cl bond is too strong for facile Li-exchange at low temps; it typically undergoes directed ortho-lithiation (DoM) at C5 (if empty) without migration.

Experimental Protocol: Selective Lithiation of Tribromopyridine

  • Reagent:

    
    -BuLi (for exchange) or LDA (for dance).
    
  • Temperature:

    • 
      : Kinetic control (Exchange at C2 or C4).
      
    • 
      : Thermodynamic control (Halogen Dance).
      

Reactivity Profile 3: Palladium-Catalyzed Coupling

Oxidative Addition Rates


  • This compound: Reacts readily with

    
     or 
    
    
    
    .
    • Selectivity: C2 is often the site of oxidative addition in Stille couplings (coordination to N), while C4 is favored in Suzuki couplings (electronic deficiency), though mixtures are common without optimized ligands.

  • 2,3,4-Trichloropyridine: Requires electron-rich, bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate oxidative addition into the strong C-Cl bond.

    • Selectivity: Highly C4-selective. The C4-Cl bond is significantly more electron-deficient than C2-Cl or C3-Cl.

Experimental Protocols

Protocol A: C4-Selective on 2,3,4-Trichloropyridine

Objective: Synthesis of 4-methoxy-2,3-dichloropyridine.

  • Setup: Charge a round-bottom flask with 2,3,4-trichloropyridine (1.0 equiv) and anhydrous MeOH (5 mL/mmol).

  • Addition: Cool to 0 °C. Add NaOMe (1.05 equiv, 25% wt in MeOH) dropwise over 15 mins.

    • Note: Exothermic. Control temp to <5 °C to prevent C2 substitution.

  • Reaction: Stir at 0 °C for 1 h, then warm to RT for 2 h.

  • Workup: Quench with water. Remove MeOH in vacuo. Extract with EtOAc.

  • Outcome: >95% yield of C4-substituted product.

Protocol B: Site-Selective Suzuki Coupling on this compound

Objective: Coupling at C4 (Electronic preference) vs C2 (Chelation preference). Protocol below favors C4.

  • Reagents: This compound (1.0 equiv), Arylboronic acid (1.1 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene/EtOH/H2O (4:1:1).

  • Conditions: Heat to 80 °C for 4 hours.

    • Critical: Monitor by HPLC. The C2-Br is reactive; if C2-coupling is observed, switch catalyst to

      
       (ligand-free conditions often favor C4 via nanoparticles).
      
  • Purification: Silica gel chromatography. The C4-product is typically more polar than the starting material.

References

  • Synthesis and Reactivity of Halopyridines : Heterocycles, 2008 , 75(1), 61. Link (Describes synthesis of this compound and comparative coupling data).

  • Regioselectivity in

    
     of Pyridines : J. Org. Chem., 2013 , 78, 7758.[2] Link (Detailed mechanistic study on chloro/bromo pyridine substitution patterns).
    
  • Halogen Dance Reactions : Chem. Eur. J., 2022 , 28, e202202286. Link (Continuous flow lithiation and halogen migration in di/tri-halopyridines).

  • Site-Selective Cross-Coupling : Chem. Sci., 2016 , 7, 5758. Link (Comprehensive review of site-selectivity in polyhalogenated heterocycles).

  • Physical Properties Data : PubChem Compound Summary for CID 19854378 (2,3,4-Trichloropyridine). Link

Sources

A Comparative Guide to the Crystal Structures of Tribromopyridine Isomers: Unraveling the Influence of Substitution Patterns on Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular architecture is paramount. The precise three-dimensional arrangement of atoms within a crystal lattice dictates a compound's physical properties, solubility, and ultimately, its biological activity. This guide provides a comparative analysis of the crystal structures of two key tribromopyridine isomers, 2,3,5-tribromopyridine and a derivative of the 2,4,6-tribromopyridine scaffold, 5-(2,4,6-tribromophenyl)diazenyl]tropolone. While the crystal structure of the parent 2,4,6-tribromopyridine remains elusive in publicly accessible databases, the analysis of this derivative offers valuable insights into the supramolecular interactions driven by this substitution pattern.

This guide will delve into the nuanced differences in crystal packing and intermolecular forces that arise from the distinct placement of bromine atoms on the pyridine ring. By examining these structures, we can elucidate the principles of crystal engineering that govern these halogenated heterocycles, providing a foundational understanding for the rational design of novel pharmaceutical and materials science applications.

The Critical Role of Bromine Substitution in Crystal Engineering

The substitution of hydrogen with bromine atoms on a pyridine ring dramatically alters its electronic and steric properties. The high polarizability of bromine makes it a potent participant in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile.[1][2] The position of these bromine atoms, therefore, plays a crucial role in directing the self-assembly of molecules in the solid state, influencing everything from crystal density to melting point.

Comparative Analysis of Tribromopyridine Isomer Crystal Structures

To illustrate the impact of bromine positioning, we will compare the crystallographic data of 2,3,5-tribromopyridine with that of a derivative containing the 2,4,6-tribromophenyl moiety.

Table 1: Comparative Crystallographic Data of Tribromopyridine Derivatives

Parameter2,3,5-Tribromopyridine5-[2-(2,4,6-tribromophenyl)diazenyl]tropolone[3]
CCDC Number 11467431838908
Chemical Formula C₅H₂Br₃NC₁₃H₇Br₃N₂O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions a = 3.943(3) Å, b = 15.313(9) Å, c = 12.353(7) Å, β = 92.17(5)°a = 14.5457(4) Å, b = 4.3853(1) Å, c = 22.1819(6) Å, β = 95.738(1)°
Volume (ų) 745.8(8)1407.74(7)
Z 44
Density (calculated) (g/cm³) 2.8102.247
Key Intermolecular Interactions Br···Br, Br···N halogen bonds, C-H···Br weak hydrogen bondsO-H···O hydrogen bonds, Br···Br, Br···π interactions
2,3,5-Tribromopyridine: A Network of Halogen Bonds

The crystal structure of 2,3,5-tribromopyridine is a compelling example of how a combination of halogen bonds and weak hydrogen bonds can dictate a highly organized supramolecular assembly. The dominant interactions are Br···Br and Br···N halogen bonds, which create a layered structure. The C-H···Br interactions, while weaker, provide additional stability to the overall packing arrangement. This intricate network of non-covalent forces is a direct consequence of the unsymmetrical substitution pattern of the bromine atoms.

5-[2-(2,4,6-tribromophenyl)diazenyl]tropolone: A Symphony of Hydrogen and Halogen Bonds

In the crystal structure of 5-[2-(2,4,6-tribromophenyl)diazenyl]tropolone, the presence of the tropolone and diazenyl moieties introduces strong O-H···O hydrogen bonding, which plays a primary role in the formation of linked dimers.[3] However, the 2,4,6-tribromophenyl group significantly influences the extended crystal packing. The symmetrical arrangement of the bromine atoms facilitates a variety of intermolecular interactions, including Br···Br and Br···π interactions.[3] These halogen-based interactions are crucial in linking the hydrogen-bonded dimers into a more complex three-dimensional architecture. This structure highlights how even when stronger interactions like hydrogen bonds are present, the strategically placed bromine atoms of the 2,4,6-tribromo substitution pattern provide critical secondary interactions that guide the overall crystal packing.

Experimental Protocols: Unveiling the Crystal Structure

The determination of a molecule's crystal structure is a meticulous process that relies on single-crystal X-ray diffraction. The following is a generalized protocol that outlines the key steps involved in this essential technique.

Step-by-Step Methodology for Single-Crystal X-ray Diffraction
  • Crystal Growth: The foundational step is to grow high-quality single crystals of the compound of interest. This is often the most challenging aspect and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically. For compounds like tribromopyridines, solvents such as ethanol, methanol, or dichloromethane are common starting points.

  • Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope and mounted on a goniometer head. The crystal is affixed using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. The resulting diffraction pattern is a series of spots of varying intensity.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Causality in Experimental Choices
  • Choice of X-ray Source: Copper (Cu Kα) or Molybdenum (Mo Kα) radiation is typically used. The choice depends on the size of the unit cell and the elements present in the crystal.

  • Low-Temperature Data Collection: Collecting data at cryogenic temperatures is crucial for obtaining high-resolution data. It reduces thermal motion of the atoms, leading to more precise atomic positions and a clearer electron density map.

  • Refinement Model: The choice of refinement model is critical for achieving a chemically sensible and accurate structure. This includes decisions on anisotropic displacement parameters for non-hydrogen atoms and the treatment of hydrogen atoms.

Visualizing the Experimental Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis & Interpretation synthesis Synthesis of Tribromopyridine Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Geometry, Packing & Interactions validation->analysis visualization Visualization (e.g., Mercury, ORTEP) analysis->visualization guide Comparison Guide Publication analysis->guide Informs Comparison Guide

Caption: A generalized workflow for the determination and analysis of crystal structures.

Conclusion

The comparative analysis of the crystal structures of 2,3,5-tribromopyridine and a derivative of 2,4,6-tribromopyridine reveals the profound impact of isomeric substitution on the resulting supramolecular architecture. The asymmetric nature of 2,3,5-tribromopyridine leads to a crystal packing dominated by a network of directional halogen bonds. In contrast, the symmetric 2,4,6-tribromo substitution pattern, even as part of a larger molecule with strong hydrogen bonding capabilities, demonstrates its significant contribution to the overall crystal stability through a diverse range of halogen-based interactions.

This understanding of how the placement of bromine atoms directs intermolecular forces is a cornerstone of rational crystal engineering. For scientists in drug development and materials science, these principles can be leveraged to design molecules with desired solid-state properties, ultimately leading to the development of more effective and reliable products. The continued exploration and characterization of such halogenated heterocyclic systems will undoubtedly pave the way for future innovations in these critical fields.

References

  • Gilday, L. C., Robinson, S. W., Barendt, T. A., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118-7195. [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. [Link]

  • Hill, T. N., Savig, K. L., & Lemmerer, A. (2018). Crystal structure of 5-[2-(2,4,6-tribromophenyl)diazenyl]tropolone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 709–712. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2,3,4-Tribromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,4-Tribromopyridine (CAS: 22418-45-7) is a halogenated heteroaromatic solid. Improper disposal poses significant risks, specifically the generation of hydrogen bromide (HBr) gas if acidified and the formation of persistent organic pollutants (POPs) if incinerated at insufficient temperatures.

Core Directive: This substance must never be disposed of in general trash, drain systems, or non-halogenated organic solvent streams. It requires segregation into Halogenated Waste streams destined for high-temperature incineration with flue gas scrubbing.

Hazard Identification & Physical Properties

Understanding the chemical nature of the waste is the first step in safety. This compound is an irritant that can degrade into corrosive byproducts.

PropertyDataOperational Implication
CAS Number 22418-45-7Use for waste manifesting and labeling.
Physical State Solid (Crystalline)Do not pour into liquid waste carboys unless dissolved.
Hazard Codes H315, H319, H335Requires nitrile gloves, safety glasses, and fume hood handling.
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not mix with Nitric Acid or Peroxides (Risk of exothermic reaction).
Decomposition Releases HBr, NOxFire/Heat releases toxic, corrosive fumes.

Pre-Disposal Stabilization & Segregation

As a Senior Scientist, I emphasize segregation at the source . Once a chemical enters a commingled waste container, the cost and complexity of disposal increase exponentially.

The "Halogen Rule"

Because this molecule contains three bromine atoms, it is classified as Halogenated Organic Waste .

  • Why it matters: Halogenated compounds cannot be burned in standard fuel-blending incinerators used for non-halogenated solvents (like Acetone/Ethanol). They require specialized incinerators that run at higher temperatures (>1100°C) with scrubbers to neutralize the acid gases (HBr) produced during combustion.

Chemical Compatibility Check

Before disposal, ensure the waste is not mixed with incompatible streams:

  • Do NOT Mix With: Strong acids (e.g., Sulfuric, Hydrochloric), Strong Oxidizers (e.g., Permanganates, Nitrates).

  • Acceptable Mixing: Compatible with other halogenated organic solids or, if in solution, with halogenated solvents (e.g., Dichloromethane, Chloroform).

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid Reagent
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

  • Transfer: In a fume hood, transfer the solid waste into the container.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Stream Name: "Solid Halogenated Organic Waste."

Scenario B: Disposing of Reaction Mixtures (Liquid)

If the this compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate):

  • Solvent Determination: The waste stream is dictated by the presence of the halogen. Even if dissolved in Ethyl Acetate (non-halogenated), the presence of the tribromopyridine renders the entire mixtureHalogenated Waste .

  • Carboy Selection: Use the Halogenated Solvent waste carboy (typically yellow-tagged or distinct from the non-halogenated white/red streams).

  • Log It: Record the approximate concentration of this compound on the carboy log sheet.

Waste Workflow Diagram

The following logic flow ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Residue StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid ContainerSolid Container: Wide-mouth HDPE Jar SolidPath->ContainerSolid LabelSolid Label: 'Solid Halogenated Waste' ContainerSolid->LabelSolid Pickup EHS Pickup & High-Temp Incineration LabelSolid->Pickup CompatCheck Is Solvent Halogenated? LiquidPath->CompatCheck StreamMerge Classify Entire Volume as: LIQUID HALOGENATED WASTE CompatCheck->StreamMerge Yes or No (Halogen content dominates) ContainerLiquid Container: Halogenated Carboy StreamMerge->ContainerLiquid ContainerLiquid->Pickup

Figure 1: Decision matrix for the segregation of this compound waste, prioritizing the "Halogenated" classification regardless of solvent base.

Emergency Contingencies

Spill Response (Solid)
  • PPE: Wear double nitrile gloves, lab coat, and N95 dust mask (or respirator if powder is fine).

  • Containment: Do not dry sweep if dust generation is likely. Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.

  • Cleanup: Scoop material into a waste jar. Wipe the area with soap and water.[3][4] Dispose of all cleanup materials (gloves, wipes) as Solid Halogenated Waste .

Accidental Exposure[4]
  • Skin: Wash with soap and water for 15 minutes.[3] The bromines can facilitate skin absorption; do not use ethanol (may enhance absorption).

  • Eyes: Flush for 15 minutes.[2][3][4] Seek medical attention immediately.

Regulatory & Compliance Notes

  • RCRA Classification: While not explicitly P- or U-listed by specific name, this chemical is regulated under the "Cradle to Grave" provisions of the Resource Conservation and Recovery Act (RCRA). It falls under hazardous waste characteristics for toxicity and halogen content.

  • EPA Waste Code: If the waste is a spent solvent mixture containing this compound, it may carry F001/F002 codes.[5] If pure, it is generally manifested as "Waste Toxic Solids, Organic, N.O.S. (Not Otherwise Specified)."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13495919, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Solvents and Halogenated Organics. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2,3,4-Tribromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers CAS: 13534-98-0 (Isomer Specific) | Physical State: Solid (Off-white powder)[1]

Executive Safety Directive

From the Desk of the Senior Application Scientist: Handling 2,3,4-Tribromopyridine requires a shift in mindset from "standard reagent" to "halogenated sensitizer." While often classified as an irritant (H315, H319, H335), poly-brominated pyridines possess high lipophilicity.[1] This means they can penetrate the stratum corneum more effectively than their non-halogenated counterparts, especially when solvated.[1]

The Critical Risk Vector: The danger is not the solid powder sitting in the jar; it is the solvated intermediate . Once dissolved in organic solvents (DCM, THF, DMF) for cross-coupling (e.g., Suzuki-Miyaura), the permeation rate through standard nitrile gloves accelerates drastically.[1]

Core Safety Maxim: Treat the solution as a transdermal toxin, not just a skin irritant.

Engineering Controls (Primary Barrier)

Before PPE is donned, the following engineering controls must be active. PPE is the last line of defense, not the first.[1]

Control SystemRequirementScientific Rationale
Ventilation Certified Fume Hood (Face velocity: 80–100 fpm)Halogenated pyridines can hydrolyze slightly in moist air to release HBr fumes; dust inhalation must be zero.[1]
Static Control Ionizing Bar or Anti-static Gun Brominated aromatic solids are often "fluffy" and highly static-prone.[1] Static discharge can scatter toxic dust outside the weighing boat.
Containment Secondary Tray (Polypropylene) In case of a spill, the compound is contained in a chemically resistant tray, preventing benchtop contamination.[1]

PPE Matrix: The Defense Layers

Do not rely on generic lab safety rules. Use this matrix specifically for this compound.

A. Hand Protection (The Critical Variable)[2]
State of MatterGlove MaterialThicknessBreakthrough TimeProtocol
Solid (Dry) Nitrile (Double Gloved) 5 mil (min)>480 minChange outer glove immediately if dust contamination is visible.[1]
Solution (DCM/Chloroform) Laminate (Silver Shield/North) Multi-layer>240 minMANDATORY. Nitrile degrades in <2 mins against halogenated solvents, carrying the pyridine through to the skin.[1]
Solution (Ether/THF) High-Grade Nitrile 8 mil~15–30 minSplash protection only.[1] Change immediately upon contact.
B. Body & Respiratory Protection[3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Reasoning: Safety glasses are insufficient. As a fine powder, airborne particles can bypass the side-shields of glasses.[1] Brominated pyridines are lachrymators (tear-inducing).[1][2]

  • Respiratory: If weighing outside a hood (Strongly Discouraged), use a P100 HEPA half-mask .[1] Inside a hood, no respirator is required unless a spill occurs.[1]

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into the skin if a fire occurs (flammable solvents are usually present).

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental logic.

Phase 1: Weighing & Transfer
  • De-static: Point the anti-static gun at the weigh boat and the spatula for 5 seconds. This prevents the "jumping powder" phenomenon.

  • The "Bridge" Method: Do not carry the spatula over the open bench. Place the receiving flask and the reagent jar inside the same secondary containment tray within the hood. Transfer directly over the tray.

  • Solvent Addition: Add solvent after the solid is in the flask and the flask is clamped. This prevents splashing a concentrated slurry.

Phase 2: Reaction Monitoring
  • Syringe Hygiene: When taking TLC aliquots, wrap a Kimwipe around the needle/septum junction.[1] This captures the "micro-droplet" of pyridine solution that often sprays back upon needle withdrawal.

  • Waste Segregation: Discard TLC capillaries immediately into a dedicated sharps container inside the hood. Do not leave them on the bench; they are a primary source of trace contamination.

Phase 3: Decontamination
  • Solvent Wash: Wipe down the balance area with a paper towel soaked in acetone, followed by soap and water.

  • Glove Removal: Perform "beak method" removal inside the hood. Discard gloves into solid hazardous waste, not regular trash.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision pathway for handling this compound, emphasizing the "State of Matter" switch.

SafetyProtocol Start Start: this compound Handling StateCheck Check State of Matter Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Dry Powder LiquidPath Solvated (Rxn Mixture) StateCheck->LiquidPath Dissolved (DCM/THF) SolidPPE PPE: Double Nitrile + Goggles Control: Static Eliminator SolidPath->SolidPPE LiquidPPE PPE: Laminate Gloves (Silver Shield) Control: Sash lowered <18 inches LiquidPath->LiquidPPE Action Perform Manipulation (Weighing / Aliquot) SolidPPE->Action LiquidPPE->Action Decon Decontamination: Acetone Wipe -> Soap/Water Action->Decon Disposal Disposal: Halogenated Organic Waste Decon->Disposal

Caption: Operational Safety Loop distinguishing PPE requirements based on the physical state of the reagent.

Disposal & Emergency Response

Waste Disposal Streams[1]
  • Solid Waste: Discard contaminated gloves, weigh boats, and paper towels into Solid Hazardous Waste (Trace Organics) .[1]

  • Liquid Waste: All reaction mixtures must go to Halogenated Organic Waste .

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (e.g., KOH waste) in the waste drum, as exothermic decomposition can occur.[1]

  • RCRA Code (US): Typically falls under D001 (Ignitable, if in solvent) or generic halogenated organic codes depending on the solvent carrier.[1]

Emergency Procedures
  • Skin Contact (Solid): Brush off excess powder before wetting. Wash with soap and water for 15 minutes.

  • Skin Contact (Solution): Immediately remove gloves (do not roll them down skin). Wash with soap and water.[3] Do not use acetone on skin; it increases permeability.

  • Spill (Solid): Do not sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or spill pads. Place in a sealed bag labeled "Halogenated Debris."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13495919, 2,4,6-Tribromopyridine (Analogous Hazard Profile).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.